molecular formula C10H11BrO B1280187 2-Bromo-1-(2,5-dimethylphenyl)ethanone CAS No. 75840-13-0

2-Bromo-1-(2,5-dimethylphenyl)ethanone

Cat. No.: B1280187
CAS No.: 75840-13-0
M. Wt: 227.1 g/mol
InChI Key: RNNKPAIUSINHSQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1-(2,5-dimethylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1-(2,5-dimethylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,5-dimethylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKPAIUSINHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504289
Record name 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75840-13-0
Record name 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-1-(2,5-dimethylphenyl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Pathway of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(2,5-dimethylphenyl)ethanone, a key intermediate in various organic syntheses. The document details the prevalent synthesis methodology, the underlying reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. Emphasis is placed on the causal relationships behind procedural choices, safety considerations, and troubleshooting common issues. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a robust and reproducible method for preparing this compound.

Introduction and Strategic Importance

2-Bromo-1-(2,5-dimethylphenyl)ethanone, also known as 2,5-dimethylphenacyl bromide, is an α-haloketone of significant interest in synthetic organic chemistry. Its structure, featuring a reactive carbon-bromine bond adjacent to a carbonyl group, makes it a versatile building block for the construction of more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. The strategic placement of the two methyl groups on the phenyl ring influences the electronic properties and steric environment of the molecule, offering specific reactivity profiles. Understanding its synthesis is fundamental for leveraging its potential in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
Appearance Solid (typical for α-bromo ketones)
CAS Number 35045-66-8
InChI Key RNNKPAIUSINHSQ-UHFFFAOYSA-N

Core Synthesis Pathway: Electrophilic α-Bromination

The most direct and widely employed route for synthesizing 2-Bromo-1-(2,5-dimethylphenyl)ethanone is the electrophilic α-bromination of its ketone precursor, 1-(2,5-dimethylphenyl)ethanone (2',5'-dimethylacetophenone).[2] This reaction selectively targets the methyl group of the ethanone moiety rather than the aromatic ring.

Mechanistic Rationale: Site Selectivity

The selectivity for the α-carbon over the aromatic ring is a critical aspect of this synthesis. The acetyl group (-COCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[3] Conversely, the acidic protons on the α-carbon (the methyl group adjacent to the carbonyl) are readily abstracted to form an enol or enolate intermediate, which is nucleophilic.

Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic. Tautomerization leads to the formation of a nucleophilic enol. This enol then attacks a molecule of elemental bromine (Br₂) in an electrophilic addition, followed by deprotonation to regenerate the carbonyl and yield the α-brominated product along with hydrogen bromide (HBr).[4]

The presence of a Lewis acid catalyst is typically required for the bromination of the deactivated aromatic ring, whereas α-bromination can often proceed with just bromine, sometimes with the addition of a catalytic amount of acid.[3]

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the α-bromination of acetophenone derivatives.[5][6][7]

Materials and Reagents
Reagent/MaterialGradeQuantity (Example Scale)Purpose
1-(2,5-Dimethylphenyl)ethanone≥98%14.8 g (0.1 mol)Starting Material
Bromine (Br₂)Reagent16.0 g (5.1 mL, 0.1 mol)Brominating Agent
Dichloromethane (CH₂Cl₂)Anhydrous200 mLReaction Solvent
Acetic AcidGlacial2-3 dropsCatalyst (optional)
Saturated NaHCO₃ solutionAqueous100 mLQuenching/Neutralization
Saturated NaCl solution (Brine)Aqueous50 mLWashing/Drying Aid
Anhydrous MgSO₄ or Na₂SO₄Anhydrous~10 gDrying Agent
Ethanol or Hexane/Ethyl AcetateReagentAs neededRecrystallization Solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to trap HBr and excess Br₂), dissolve 1-(2,5-dimethylphenyl)ethanone (14.8 g, 0.1 mol) in 150 mL of dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Stirring is essential to ensure uniform temperature.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 50 mL of dichloromethane. Add this solution dropwise to the stirred ketone solution over 30-45 minutes. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.[6] The characteristic reddish-brown color of bromine should fade as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot has been fully converted to a new, typically lower Rf, product spot. This can take 1-4 hours.[4]

  • Work-up & Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining bromine and neutralize the generated HBr.[6] Continue addition until the bromine color disappears and effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, often an off-white or pale yellow solid, can be purified by recrystallization.

  • Solvent Selection: Alcohols like methanol or ethanol, or a mixed solvent system such as hexane/ethyl acetate, are often effective for recrystallizing α-bromo aromatic ketones.[8]

  • Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8][9]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow Workflow for 2-Bromo-1-(2,5-dimethylphenyl)ethanone Synthesis cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 1-(2,5-dimethylphenyl)ethanone in CH2Cl2 B Cool to 0°C A->B C Dropwise addition of Br2 in CH2Cl2 B->C D Stir at Room Temp. Monitor via TLC C->D E Quench with NaHCO3 D->E Reaction Complete F Extract with CH2Cl2 E->F G Wash with H2O & Brine F->G H Dry over MgSO4 G->H I Solvent Evaporation H->I J Recrystallization (e.g., from Ethanol) I->J Crude Product K Vacuum Filtration J->K L Dry Final Product K->L M M L->M Pure Product

Caption: A flowchart of the synthesis, work-up, and purification process.

Product Characterization

Confirming the identity and purity of the final product is essential. Standard analytical techniques are employed for this purpose.

Table 2: Representative Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Singlet for the -CH₂Br protons (~4.4-4.7 ppm). - Singlets for the two aromatic -CH₃ groups (~2.3-2.5 ppm). - Multiplets/Singlets in the aromatic region for the 3 phenyl protons (~7.1-7.6 ppm).
¹³C NMR - Signal for the -CH₂Br carbon (~30-35 ppm). - Signal for the carbonyl carbon (C=O) (~190-195 ppm). - Signals for aromatic carbons (~125-140 ppm). - Signals for the two methyl carbons (~20-22 ppm).
IR (Infrared) - Strong C=O stretch for the ketone (~1680-1700 cm⁻¹). - C-Br stretch (~500-600 cm⁻¹). - Aromatic C-H and C=C stretches.
MS (Mass Spec) - Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio, characteristic of a monobrominated compound. For C₁₀H₁₁BrO, expect peaks around m/z 226 and 228.

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.

Safety, Handling, and Troubleshooting

6.1. Critical Safety Precautions

  • Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin and is fatal if inhaled.[10] Always handle bromine in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[11] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • α-Bromo Ketones: The product, 2-Bromo-1-(2,5-dimethylphenyl)ethanone, is a lachrymator (causes tearing) and a skin and respiratory irritant.[12][13] Avoid inhalation of dust or vapors and prevent skin contact by wearing gloves and eye protection.[13]

  • Hydrogen Bromide (HBr): HBr gas is a corrosive byproduct of the reaction. The reaction must be performed in a fume hood with a scrubber to neutralize the acidic gas.

6.2. Troubleshooting Guide

IssuePotential CauseSolution
Incomplete Reaction Insufficient bromine; low reaction temperature or time.Add a slight excess of bromine (1.05-1.1 eq). Allow the reaction to proceed for a longer duration at room temperature.
Dibromination Excess bromine; prolonged reaction time.Use a 1:1 molar ratio of ketone to bromine. Monitor the reaction closely with TLC and quench it promptly upon completion.[8]
Low Yield Product loss during work-up or recrystallization.Ensure efficient extraction. During recrystallization, use the minimum amount of hot solvent and cool thoroughly to maximize crystal recovery.

References

  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone . PubChem. [Link]

  • MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory . [Link]

  • Google Patents. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
  • Michigan State University. Experiments for CEM 355 US18 . [Link]

  • Reddit. BROMINATION OF ACETOPHENONE : r/chemhelp . [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone . [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(2,4-dimethylphenyl)ethanone . PubChem. [Link]

  • National Center for Biotechnology Information. The reaction mechanism of α-bromination of acetophenone derivatives . PubChem. [Link]

  • National Center for Biotechnology Information. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates . PubChem. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine . [Link]

  • PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone . [Link]

Sources

Physical characteristics of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TM-BDP-0226 | Version: 1.2 | Classification: Chemical Intermediate[1]

Executive Summary

This technical guide profiles 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 75840-13-0), a critical electrophilic intermediate used primarily in the synthesis of biologically active heterocycles such as thiazoles, imidazoles, and indoles.[1] As an


-haloketone, this compound exhibits high reactivity toward nucleophiles but presents significant handling challenges due to its potent lachrymatory properties and thermal instability.[1] This document provides researchers with validated physical characteristics, synthesis protocols, and safety workflows required for high-integrity drug development campaigns.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a phenacyl bromide core substituted with methyl groups at the ortho (2) and meta (5) positions of the phenyl ring.[1] The steric bulk provided by the 2,5-dimethyl pattern influences the kinetics of nucleophilic substitution at the


-carbon, often requiring modified reaction conditions compared to unsubstituted phenacyl bromide.[1]
Attribute Specification
IUPAC Name 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one
Common Synonyms

-Bromo-2',5'-dimethylacetophenone; 2,5-Dimethylphenacyl bromide
CAS Registry Number 75840-13-0
Molecular Formula

Molecular Weight 227.10 g/mol
SMILES CC1=CC(=C(C=C1)C)C(=O)CBr
InChI Key RNNKPAIUSINHSQ-UHFFFAOYSA-N

Part 2: Physical & Thermodynamic Properties[1]

Note to Researchers: While often isolated as a crystalline solid, the melting point of this compound is relatively low.[1] Impurities (specifically unreacted acetophenone or poly-brominated byproducts) can depress the melting point significantly, resulting in an oil.[1]

Table 1: Physicochemical Characteristics[1]
PropertyValue / RangeExperimental Insight
Physical State Crystalline Solid or Semi-SolidTendency to supercool; may appear as a viscous oil if purity <95%.[1]
Melting Point 25°C – 45°C (Predicted)*Exact experimental MP is purity-dependent. Analogous 2,4-isomer melts at ~50°C.
Boiling Point ~280°C (Predicted)Do not distill. Decomposes rapidly with heat; purify via recrystallization or chromatography.[1]
Solubility DCM, EtOAc, THF, TolueneHighly soluble in aprotic polar solvents.[1] Hydrolyzes slowly in water.[1]
Density ~1.3–1.4 g/cm³Denser than water; organic layer will be on the bottom during extraction.[1]
Stability Thermally LabileDarkens upon standing.[1] Store at -20°C under inert gas (Ar/N2).

*Data interpolated from structural analogs (phenacyl bromide and 2,4-dimethyl isomer) where specific calorimetric data is absent in public registries.[1]

Part 3: Synthesis & Purification Protocol

Context: The commercial availability of high-purity 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be sporadic.[1] The following protocol describes the synthesis from 2',5'-dimethylacetophenone via acid-catalyzed bromination.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Precursor 2',5'-Dimethylacetophenone (CAS: 2142-73-6) Intermediate Enol Intermediate Precursor->Intermediate Acid Cat. (AcOH) Reagent Bromine (Br2) or NBS Reagent->Intermediate Electrophilic Attack Product 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 75840-13-0) Intermediate->Product -H+ Byproduct HBr (Gas) Intermediate->Byproduct

Figure 1: Electrophilic alpha-bromination pathway.[1] The reaction proceeds via the enol tautomer of the ketone.[1]

Detailed Methodology
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to neutralize HBr evolution.

  • Dissolution: Dissolve 2',5'-dimethylacetophenone (10.0 mmol) in Glacial Acetic Acid (20 mL).

    • Why: Acetic acid promotes enolization, which is the rate-determining step for mono-bromination.[1]

  • Bromination: Add Bromine (

    
    )  (10.0 mmol) dropwise over 30 minutes at 0–5°C.
    
    • Control: Maintain low temperature to prevent poly-bromination (dibromo species).[1] The solution will transition from dark red to colorless/pale yellow as

      
       is consumed.[1]
      
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid or separate as an oil.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the organic phase with saturated

    
     (to remove acid) and Brine.[1]
    
  • Purification (Critical):

    • Dry over anhydrous

      
       and concentrate in vacuo at <30°C .
      
    • Recrystallization: If solid, recrystallize from Hexane/Ether.[1]

    • Storage: Isolate immediately. Do not leave in solution for extended periods.[1]

Part 4: Safety & Handling (Lachrymator Protocol)

This compound is a potent lachrymator (tear gas agent).[1] It alkylates TRPA1 receptors in the mucous membranes, causing severe irritation to eyes, nose, and throat.[1]

Handling Workflow (Graphviz Visualization)

SafetyProtocol Start Start: Material Retrieval PPE PPE Check: Double Nitrile Gloves Goggles + Face Shield Lab Coat Start->PPE Engineering Engineering Control: Fume Hood Sash < 12 inches Scrubber Active PPE->Engineering Action Weighing/Transfer: Use Closed Vessels Avoid Spatula (Static) Engineering->Action Decon Decontamination: Rinse glassware with 10% Sodium Thiosulfate Action->Decon Immediate Quench

Figure 2: Mandatory safety workflow for handling alpha-bromoketones. Sodium Thiosulfate neutralizes active alkylating residues.[1]

Emergency Measures
  • Eye Contact: Do not rub.[1] Flush with copious water for 15 minutes. Seek medical attention immediately.

  • Spill: Cover with a mixture of sodium carbonate and clay cat litter.[1] Neutralize with weak ammonia or thiosulfate solution before disposal.[1]

Part 5: Applications in Drug Discovery[1]

The 2-Bromo-1-(2,5-dimethylphenyl)ethanone scaffold is a "linchpin" intermediate.[1] Its primary utility lies in the Hantzsch Thiazole Synthesis:

  • Thiazole Formation: Reaction with thioamides (e.g., thiourea) yields 2-aminothiazoles, a common pharmacophore in kinase inhibitors.[1]

  • Indole Synthesis: Reaction with arylamines via the Bischler-Möhlau synthesis.[1]

Scientist's Note: Due to the steric hindrance of the ortho-methyl group (position 2 on the phenyl ring), cyclization rates may be slower than with unsubstituted phenacyl bromide.[1] Heating times should be adjusted accordingly, monitoring via LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756858: 2-Bromo-1-(2,5-dimethylphenyl)ethanone. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safety and Hazards of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the safety profile and associated hazards of 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS No. 75840-13-0). Synthesizing data from safety data sheets, regulatory classifications, and analogous compound information, this document is intended for researchers, chemists, and drug development professionals. It outlines critical information regarding hazard identification, exposure controls, personal protective equipment (PPE), safe handling and storage protocols, and emergency response procedures. The core objective is to foster a proactive safety culture by equipping scientific personnel with the knowledge to mitigate risks associated with the use of this reactive chemical intermediate.

Section 1: Introduction and Compound Profile

2-Bromo-1-(2,5-dimethylphenyl)ethanone is an alpha-brominated ketone derivative. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a valuable intermediate in organic synthesis.[1] This reactivity is leveraged in various chemical transformations, including nucleophilic substitutions and the synthesis of more complex molecular scaffolds for pharmaceutical and biochemical research.[1]

However, the very features that make this compound synthetically useful are also the source of its significant hazards. The electrophilic nature of the alpha-carbon and the presence of the bromo group contribute to its classification as a corrosive, irritant, and combustible substance. This guide serves as a critical resource for understanding and managing these risks in a laboratory setting.

Compound Identification:

Property Value
IUPAC Name 2-bromo-1-(2,5-dimethylphenyl)ethanone[1]
CAS Number 75840-13-0[2]
Molecular Formula C₁₀H₁₁BrO[1][3]
Molecular Weight 227.1 g/mol [1][3]

| Appearance | Clear colorless to yellow liquid[4] |

Section 2: Hazard Identification and GHS Classification

Based on notifications to the ECHA Classification & Labelling Inventory, 2-Bromo-1-(2,5-dimethylphenyl)ethanone is classified with significant hazards that demand stringent safety precautions.[1]

GHS Hazard Summary:

Hazard Class Hazard Code Statement Pictogram Signal Word
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage[1] Corrosive Danger
Respiratory Irritation H335 May cause respiratory irritation[1] Irritant Warning

| Flammable Liquids | H227 | Combustible liquid[1] | None for this classification | Warning |

Health Hazards: A Mechanistic Perspective
  • Severe Skin Burns and Eye Damage (H314): This is the most critical health hazard. As an α-haloketone, the compound is a potent alkylating agent. The electrophilic carbon bearing the bromine atom can react readily with nucleophilic functional groups found in biological macromolecules like proteins and DNA. On skin and in eyes, this leads to rapid, irreversible cell damage, manifesting as chemical burns.[5][6][7] The lachrymatory (tear-inducing) properties noted in similar compounds are a direct result of this reactivity with corneal nerves and tissues.[5][8]

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols can cause irritation to the nose, throat, and lungs.[4][6] This is due to the compound's corrosive nature affecting the sensitive mucosal linings of the respiratory tract. Prolonged or high-concentration exposure can lead to inflammation and potentially severe respiratory distress.

Physical Hazards
  • Combustible Liquid (H227): The compound is classified as a combustible liquid, with a flash point reported for the parent ketone at 96°C.[1][4] This means it can ignite when exposed to an ignition source at or above this temperature. While not as volatile as flammable liquids, it poses a significant fire risk if heated or stored improperly near heat, sparks, or open flames.

Environmental Hazards

While specific ecotoxicity data for this compound is limited, related brominated organic compounds are often toxic to aquatic life. Therefore, as a precautionary principle, it must be handled in a manner that prevents its release into the environment.[4] Do not allow it to enter drains or waterways.

Section 3: Exposure Control and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to prevent exposure.

Engineering Controls: The First Line of Defense

The causality behind engineering controls is to contain the hazard at its source, minimizing reliance on PPE.

  • Chemical Fume Hood: All handling of 2-Bromo-1-(2,5-dimethylphenyl)ethanone must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[5][9]

  • Ventilation: The laboratory must be well-ventilated to dilute fugitive emissions.[4][6]

  • Proximity to Safety Equipment: Workstations must have immediate access to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection.

PPE Selection Protocol:

Area of Protection Specification Rationale
Eye & Face Chemical safety goggles and a full-face shield.[6][10] Protects against splashes of the corrosive liquid, which can cause severe, irreversible eye damage. A face shield protects the entire face from contact.
Hand Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use.[4][10] Prevents direct skin contact. Double gloving may be appropriate for large quantities or extended handling periods.
Body Flame-resistant lab coat.[4][6] A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL).[11] Protects underlying clothing and skin from splashes and spills. Flame resistance provides protection from the combustibility hazard.

| Respiratory | Not required if handled exclusively within a certified fume hood. | If there is a risk of exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] |

PPE_Selection_Workflow start Start: Task Involves 2-Bromo-1-(2,5-dimethylphenyl)ethanone fume_hood Is the task performed ENTIRELY within a certified chemical fume hood? start->fume_hood ppe_base Mandatory Base PPE: - Chemical Safety Goggles - Flame-Resistant Lab Coat - Nitrile/Neoprene Gloves fume_hood->ppe_base  Yes respirator NIOSH-Approved Respirator with Organic Vapor Cartridge REQUIRED fume_hood->respirator No face_shield Add Full Face Shield ppe_base->face_shield quantity Quantity > 50mL or high splash risk? face_shield->quantity apron Add Chemical Apron end Proceed with Task apron->end respirator->ppe_base quantity->apron  Yes quantity->end No

Caption: PPE selection workflow for handling the compound.

Section 4: Safe Handling, Storage, and Disposal

Standard Handling Protocol
  • Pre-Operational Check: Before handling, confirm the fume hood is operational and the sash is at the appropriate height. Ensure all required PPE is correctly donned.

  • Inert Atmosphere: For reactions sensitive to moisture or air, handle under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Dispensing: Use non-sparking tools for all transfers.[4][10] Dispense liquids slowly to avoid splashing.

  • Heating: When heating, use a controlled heating source like a mantle or oil bath. Never use an open flame. Keep away from heat, sparks, and other ignition sources.[10]

  • Post-Handling: Tightly close the container immediately after use.[4][5]

  • Hygiene: Wash hands and arms thoroughly with soap and water after handling, even if gloves were worn.[4][9] Do not eat, drink, or smoke in the work area.[5][6][9]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[4][5]

  • Security: The storage area should be locked and accessible only to authorized personnel.[4][6][9]

  • Container: Keep the container tightly sealed to prevent the escape of vapors.[4][5][6]

  • Incompatibilities: Store separately from strong oxidizing agents, bases, and other incompatible materials.[9]

Disposal Protocol

This compound and its containers must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations.[4][6][9]

  • Do not dispose of it down the drain.

Section 5: Emergency Response Procedures

Immediate and correct action is critical in any emergency involving this compound.

Emergency_Response_Flow cluster_exposure Exposure Type cluster_actions Immediate First Aid exposure EMERGENCY Exposure or Spill Detected skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation spill Spill or Release exposure->spill skin_action Immediately flush with water for 15+ min. Remove contaminated clothing. skin->skin_action eye_action Immediately flush with water for 15+ min. Remove contact lenses if possible. Hold eyelids open. eye->eye_action inhalation_action Move person to fresh air. Keep comfortable for breathing. Give oxygen if needed. inhalation->inhalation_action medical Seek IMMEDIATE Medical Attention skin_action->medical eye_action->medical inhalation_action->medical spill_action Evacuate area. Remove ignition sources. Contain with inert absorbent. Use non-sparking tools. spill->spill_action

Caption: Emergency response workflow for exposure or spills.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][6][7] If breathing is difficult, administer oxygen.[4][5] If breathing has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[5][7] Seek immediate medical attention.[4][6][7]

  • If on Skin: Immediately take off all contaminated clothing.[4][7] Flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Seek immediate medical attention.[5][7]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Remove contact lenses if present and easy to do so.[4][6][7] Continue rinsing. Seek immediate medical attention.[5][7][9]

  • If Swallowed: Rinse mouth with water.[4][6][9] Do NOT induce vomiting. [4][5][6] Ingestion of a corrosive material can cause severe damage and perforation of the digestive tract.[5][7] Call a poison control center or doctor immediately.[4][5][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5][8]

  • Specific Hazards: As a combustible liquid, containers may explode when heated.[8] Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][8]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8]

References

  • 2-Bromo-1-(2,4-dimethylphenyl)ethanone. PubChem. [Link]

  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona. [Link]

Sources

Literature review of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Introduction: A Versatile Ketone in Synthetic Chemistry

2-Bromo-1-(2,5-dimethylphenyl)ethanone, a member of the α-haloketone family, is a pivotal chemical intermediate in the landscape of organic synthesis. Its structure, which features a ketone functional group with a bromine atom on the adjacent (alpha) carbon and a sterically hindered 2,5-dimethylphenyl ring, provides a unique combination of reactivity and structural motifs. This makes it a valuable building block, particularly in the development of complex molecules for pharmaceutical and biochemical applications.[1][2] The strategic placement of the methyl groups on the phenyl ring influences the electronic properties and steric environment of the molecule, which can be exploited to direct the outcomes of chemical reactions.[1] This guide offers a comprehensive overview of its synthesis, reactivity, applications, and handling, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 2-Bromo-1-(2,5-dimethylphenyl)ethanone is essential for its application in research and synthesis. The compound's characteristics are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-1-(2,5-dimethylphenyl)ethanone[1]
CAS Number 75840-13-0[3]
Molecular Formula C₁₀H₁₁BrO[1][3]
Molecular Weight 227.10 g/mol [1][3]
Appearance Solid (typical for α-bromoketones)
InChI 1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3[1]
InChIKey RNNKPAIUSINHSQ-UHFFFAOYSA-N
SMILES CC(C=C1)=C(C=C1C)C(CBr)=O

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone is primarily achieved through the bromination of its corresponding acetophenone precursor. The choice of methodology is critical for achieving high yield and purity.

Primary Synthetic Route: α-Bromination of 1-(2,5-dimethylphenyl)ethanone

The most direct and common method for preparing the title compound is the electrophilic α-bromination of 1-(2,5-dimethylphenyl)ethanone.[1] This reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack a bromine source.

Causality Behind Experimental Choices:

  • Acid or Base Catalysis: The reaction can be catalyzed by either acid or base. Acid catalysis promotes the formation of the enol tautomer, while base catalysis generates the more nucleophilic enolate anion. For many α-brominations, acid catalysis is preferred to avoid polybromination, which can occur under basic conditions.

  • Brominating Agent: While elemental bromine (Br₂) is a common choice, other reagents like N-Bromosuccinimide (NBS) can be used for milder and more selective reactions. Cupric bromide (CuBr₂) is another effective reagent that can offer advantages in certain solvent systems.[4]

  • Solvent: The choice of solvent is crucial. Solvents like chloroform, acetic acid, or diethyl ether are often employed. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials.[5]

Step-by-Step Methodology (General Protocol):

  • Dissolution: Dissolve 1-(2,5-dimethylphenyl)ethanone in a suitable solvent (e.g., chloroform or glacial acetic acid) in a reaction flask equipped with a dropping funnel and a stirrer.

  • Catalysis: Add a catalytic amount of acid, such as HBr or concentrated H₂SO₄, to promote enolization.[5]

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture with constant stirring. The reaction is typically exothermic, and the temperature should be controlled, often by using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, the reaction is quenched, often by adding water or a solution of sodium thiosulfate to neutralize any excess bromine.[5]

  • Extraction and Purification: The product is extracted into an organic solvent, washed with a saturated sodium bicarbonate solution to remove acidic impurities, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.[5] The crude product is then purified, typically by recrystallization or column chromatography.[5]

G cluster_synthesis Synthesis Workflow start 1-(2,5-dimethylphenyl)ethanone reagents Br₂, Acid Catalyst (e.g., HBr in Acetic Acid) reaction α-Bromination Reaction start->reaction reagents->reaction workup Quenching, Extraction, Washing, Drying reaction->workup purification Recrystallization or Column Chromatography workup->purification product 2-Bromo-1-(2,5-dimethylphenyl)ethanone purification->product

Caption: Workflow for the synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Bromo-1-(2,5-dimethylphenyl)ethanone stems from the reactivity of the C-Br bond, which is activated by the adjacent carbonyl group. The bromine atom serves as an excellent leaving group, making the α-carbon a prime target for nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block for constructing more complex molecular architectures.[1][2]

  • Mechanism: The reaction typically follows an S_N2 pathway. The incoming nucleophile attacks the electrophilic α-carbon, displacing the bromide ion in a single, concerted step. The presence of the carbonyl group enhances the electrophilicity of the α-carbon, accelerating the reaction. While S_N1 reactions are possible for some α-haloketones, particularly with tertiary halides, the primary nature of the α-carbon in this molecule strongly favors the S_N2 mechanism.[6]

Common Transformations:

  • Formation of α-Aminoketones: Reaction with primary or secondary amines yields α-aminoketones, which are precursors to many heterocyclic compounds and pharmaceutical agents.

  • Formation of α-Hydroxyketones: Hydrolysis or reaction with hydroxide sources can produce α-hydroxyketones.

  • Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates leads to the formation of α-alkoxy or α-thioalkyl ketones, respectively.

G reactant 2-Bromo-1-(2,5-dimethylphenyl)ethanone product Substituted Product reactant->product S_N2 Reaction leaving_group Br⁻ reactant->leaving_group displaces nucleophile Nucleophile (Nu⁻) nucleophile->reactant attacks α-carbon

Caption: General scheme of nucleophilic substitution at the α-carbon.

Applications in Research and Drug Development

The unique structural features of 2-Bromo-1-(2,5-dimethylphenyl)ethanone make it a valuable tool for researchers in several scientific fields.

  • Pharmaceutical Synthesis: As a key intermediate, this compound is used in the construction of diverse molecular frameworks.[1][2] Its derivatives are explored for potential therapeutic applications.[1] The α-bromoketone moiety is a common precursor for synthesizing heterocyclic systems like imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs).[2] While specific drugs derived directly from this compound are not widely documented in the initial search, analogous brominated ketones are fundamental in synthesizing drugs targeting the central nervous system (e.g., anxiolytics, antidepressants), as well as anti-inflammatory and cardiovascular agents.[2][7]

  • Biochemical Probes: The reactivity of the α-bromo group allows it to be used as a covalent modifier for biological macromolecules.[1] In proteomics and enzyme studies, it can be used to selectively label and identify active sites of proteins, particularly those with nucleophilic residues like cysteine or histidine.[1] This helps in elucidating enzyme mechanisms and in the development of targeted enzyme inhibitors.[1]

  • Analytical Chemistry: This compound and its derivatives can be used in analytical techniques such as gas chromatography for the separation and analysis of complex mixtures.[1]

Analytical Characterization Profile

While a specific certificate of analysis was not found, the expected analytical data for 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be reliably predicted based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), likely appearing as a singlet and two doublets, corresponding to the three protons on the dimethylphenyl ring. Methylene Protons (-CH₂Br): A sharp singlet at ~4.4-4.6 ppm. Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the ring, likely around 2.3-2.5 ppm.[8]
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm. Aromatic Carbons: Multiple signals between ~125-140 ppm. Methylene Carbon (-CH₂Br): A signal around 30-35 ppm. Methyl Carbons (-CH₃): Two signals around 20-22 ppm.
IR Spectroscopy Carbonyl Stretch (C=O): A strong, sharp absorption band around 1680-1700 cm⁻¹. The position is influenced by conjugation with the aromatic ring and the electron-withdrawing effect of the bromine. C-Br Stretch: A weaker absorption in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 226 and 228, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Key Fragment: A prominent peak corresponding to the loss of the bromine atom (M-Br)⁺ and a base peak corresponding to the dimethylbenzoyl cation at m/z 133.[8]

Safety, Handling, and Storage

As an α-bromoketone, 2-Bromo-1-(2,5-dimethylphenyl)ethanone is a reactive and potentially hazardous chemical. It should be handled with appropriate care in a laboratory setting.

  • GHS Hazards: Based on similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[9] It may also cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[10][11] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

  • Handling: Avoid breathing dust, fumes, or vapors.[9][11] Avoid contact with skin and eyes.[11] Take off contaminated clothing and wash it before reuse.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[10][11]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[9][11]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical help.[9][11]

Conclusion

2-Bromo-1-(2,5-dimethylphenyl)ethanone stands out as a highly functionalized and synthetically useful building block. Its predictable reactivity, centered on the α-bromo-activated carbonyl system, provides a reliable platform for introducing complex functionality and constructing diverse molecular scaffolds. For researchers in medicinal chemistry and materials science, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and valuable compounds.

References

  • National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem. [Link]

  • Bloom Tech. (2025). What industries use 2-Bromo-1-phenyl-pentan-1-one?. Bloom Tech. [Link]

  • Xingrui Pharma. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65(10), o2245. [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(2,4-dimethylphenyl)ethanone. PubChem. [Link]

  • Pharmaffiliates. 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. [Link]

  • ResearchGate. (2025). Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]

  • National Institute of Standards and Technology. Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

Sources

Discovery and history of 2,5-dimethylphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,5-Dimethylphenacyl Bromide From Analytical Reagent to Agrochemical Scaffold

Abstract

This technical guide examines the chemical history, synthesis, and application of 2,5-dimethylphenacyl bromide (CAS: 75840-13-0). Originally emerging from the broader study of phenacyl halides as crystallizing agents for organic analysis, this compound has evolved into a critical intermediate in modern agrochemical synthesis. Specifically, it serves as a functional precursor to 2,5-dimethylphenylacetic acid , the key building block for Spirotetramat , a lipid biosynthesis inhibitor insecticide developed by Bayer CropScience.[1] This document details the synthetic pathways, mechanistic behaviors, and safety protocols required for handling this potent lachrymator.

Chemical Identity & Structural Significance

2,5-Dimethylphenacyl bromide is an


-halo ketone derived from 2,5-dimethylacetophenone. Its structural duality—possessing both an electrophilic 

-carbon and a sterically defined aromatic core—makes it a versatile scaffold in organic synthesis.
PropertySpecification
IUPAC Name 2-Bromo-1-(2,5-dimethylphenyl)ethanone
CAS Number 75840-13-0
Molecular Formula

Molecular Weight 227.10 g/mol
Primary Reactivity

Nucleophilic Substitution (at

-carbon)
Physical State Solid (Crystalline)

Synthesis and Production Pathways

The synthesis of 2,5-dimethylphenacyl bromide is a classic example of aromatic functionalization, typically proceeding through a two-stage workflow starting from commodity petrochemicals (p-xylene).

The Synthetic Workflow
  • Friedel-Crafts Acylation: p-Xylene is acylated with acetyl chloride (or acetic anhydride) in the presence of a Lewis acid catalyst (

    
    ) to yield 2,5-dimethylacetophenone . The 2,5-substitution pattern is dictated by the para direction of the methyl groups on the xylene ring.
    
  • 
    -Bromination:  The ketone is brominated at the alpha position. This is often achieved using elemental bromine (
    
    
    
    ) in glacial acetic acid or specialized brominating agents like phenyltrimethylammonium tribromide (PTAB) to avoid ring bromination.
Visualization: Synthetic Pathway

Synthesis Xylene p-Xylene (Starting Material) Acylation Friedel-Crafts Acylation (AcCl / AlCl3) Xylene->Acylation Acetophenone 2,5-Dimethylacetophenone (Intermediate) Acylation->Acetophenone Bromination Alpha-Bromination (Br2 / AcOH) Acetophenone->Bromination Product 2,5-Dimethylphenacyl Bromide (Target) Bromination->Product

Figure 1: Industrial synthesis route from p-xylene to 2,5-dimethylphenacyl bromide.

The Analytical Era: Carboxylic Acid Identification

Before the advent of NMR and Mass Spectrometry, organic chemists relied on "derivatization" to identify unknown substances. Phenacyl bromides, including the 2,5-dimethyl variant, played a crucial role in this era.

The Phenacyl Ester Method

Carboxylic acids are often liquids or solids with broad, indistinct melting points. Reacting them with 2,5-dimethylphenacyl bromide converts them into phenacyl esters , which are crystalline solids with sharp, characteristic melting points.

Mechanism: The reaction is an


 substitution where the carboxylate anion (formed by neutralizing the acid with a base like 

) attacks the

-carbon of the phenacyl bromide, displacing the bromide ion.
Visualization: Derivatization Mechanism

Mechanism Acid Unknown Carboxylic Acid (R-COOH) Base Base (Na2CO3) Acid->Base Deprotonation Carboxylate Carboxylate Anion (Nucleophile) Base->Carboxylate Complex Transition State (SN2 Attack) Carboxylate->Complex Attacks alpha-carbon Reagent 2,5-Dimethylphenacyl Bromide (Electrophile) Reagent->Complex Ester Crystalline Phenacyl Ester (Sharp Melting Point) Complex->Ester Br- leaves

Figure 2: Mechanism of phenacyl ester formation for qualitative analysis.

Modern Application: The Spirotetramat Connection

In contemporary drug and agrochemical development, 2,5-dimethylphenacyl bromide has transcended its analytical roots to become a scaffold for high-value active ingredients.

From Bromide to Phenylacetic Acid

The primary industrial utility of this compound today is as a precursor to 2,5-dimethylphenylacetic acid . This transformation is typically achieved via:

  • Nitrile Synthesis: Displacement of the bromide with cyanide (

    
    ).
    
  • Hydrolysis: Acidic hydrolysis of the nitrile to the carboxylic acid.

The Spirotetramat Scaffold

Spirotetramat (developed by Bayer CropScience) is a systemic insecticide that inhibits lipid biosynthesis.[1] The 2,5-dimethylphenyl moiety is essential for its biological activity.

  • Role: The 2,5-dimethylphenylacetic acid (derived from the bromide) is reacted with amino-cyclohexyl derivatives to form the core spiro-structure.

  • Significance: This pesticide is unique for its "two-way systemicity" (moving both up and down in the plant xylem and phloem), a property heavily influenced by the lipophilicity of the 2,5-dimethylphenyl group.

Compound StageIndustrial Role
2,5-Dimethylphenacyl Bromide Reactive Intermediate (Electrophile)
2,5-Dimethylphenylacetic Acid Key Building Block (Nucleophile/Linker)
Spirotetramat Active Ingredient (Lipid Synthesis Inhibitor)

Safety & Handling Protocols

As an


-halo ketone, 2,5-dimethylphenacyl bromide shares the hazardous properties of phenacyl chloride (CN gas).

Critical Hazards:

  • Lachrymator: Extremely irritating to eyes and mucous membranes. It can cause temporary blindness and severe respiratory distress.

  • Skin Irritant: Causes chemical burns and sensitization.

Handling Protocol (Level 3 Containment):

  • Engineering Controls: All weighing and reactions must be performed inside a functioning chemical fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium bisulfite to degrade the alkyl halide functionality before disposal.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

References

  • Bayer CropScience AG. (2008). Method for Producing 2,5-Dimethylphenyl Acetic Acid.[1][2][3][4][5] US Patent 2008/0234501 A1. Link

  • Judefind, W. L., & Reid, E. E. (1920). The Identification of Acids. V. Para-Halogen Phenacyl Bromides. Journal of the American Chemical Society, 42(5), 1043–1055. Link

  • ChemicalBook. (2023). 2,5-Dimethylphenylacetic acid Product Description and Agrochemical Applications.Link

  • Apollo Scientific. (2023). Safety Data Sheet: 2,5-Dimethylphenacyl bromide.Link

Sources

Methodological & Application

2-Bromo-1-(2,5-dimethylphenyl)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1-(2,5-dimethylphenyl)ethanone in Heterocyclic Synthesis

Executive Summary

2-Bromo-1-(2,5-dimethylphenyl)ethanone (also referred to as 2,5-dimethylphenacyl bromide) is a specialized


-haloketone intermediate used extensively in the synthesis of fused heterocycles and biologically active small molecules. Its core utility lies in its dual electrophilic nature—possessing both a reactive alkyl bromide and a carbonyl group—making it a linchpin for Hantzsch thiazole synthesis  and the construction of imidazo[1,2-a]pyridines .

From a medicinal chemistry perspective, the 2,5-dimethylphenyl moiety offers unique steric bulk and lipophilicity. Unlike unsubstituted phenyl rings, the 2,5-substitution pattern often forces the aryl ring out of planarity with the attached heterocycle, a critical conformational feature for fitting into hydrophobic pockets of enzymes such as kinases or GPCRs.

Chemical Profile & Safety Protocols

Compound: 2-Bromo-1-(2,5-dimethylphenyl)ethanone Class:


-Bromoketone / Phenacyl Bromide
Appearance:  Off-white to light yellow crystalline solid or powder.
Critical Safety Warning: Lachrymator

Like most phenacyl bromides, this compound is a potent lachrymator (tear gas agent) and a skin irritant. It alkylates DNA and proteins indiscriminately.

  • Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, liberating HBr which turns the solid orange/brown.

Application I: The Hantzsch Thiazole Synthesis

The most robust application of 2-bromo-1-(2,5-dimethylphenyl)ethanone is the synthesis of 2-aminothiazoles via condensation with thioureas or thioamides. This reaction is thermodynamically driven and generally high-yielding.

Mechanism & Rationale

The reaction proceeds via two steps:[1][2]

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide (SN2 reaction).

  • Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by loss of water to aromatize the ring.

Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-2-aminothiazole

Reagents:

  • 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10 mL per gram of substrate)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2,5-dimethylphenyl)ethanone in absolute ethanol.

    • Note: If the bromide is not fully soluble at room temperature, gentle warming is acceptable.

  • Addition: Add thiourea in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting bromide (

      
      ) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.
      
  • Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates as the hydrobromide salt.

  • Basification (Critical): Pour the reaction mixture into a beaker containing 10% aqueous NaHCO

    
     or NH
    
    
    
    OH. Stir vigorously for 15 minutes to liberate the free base. The solid will change texture/color.
  • Isolation: Filter the solid under vacuum. Wash with copious water to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (9:1) to yield the pure thiazole.

Data Output:

ParameterSpecification
Typical Yield 85–95%
Purity (HPLC) >98% (after recrystallization)
Appearance White to pale yellow needles
Key NMR Signal Thiazole C5-H singlet at

ppm

Application II: Synthesis of Imidazo[1,2-a]pyridines

This reaction is a cornerstone in drug discovery, particularly for designing GABA receptor modulators or anti-inflammatory agents. The 2,5-dimethyl group provides a "twist" that can improve selectivity profiles.

Pathway Visualization

ImidazoSynthesis Start 2-Bromo-1-(2,5-dimethylphenyl)ethanone + 2-Aminopyridine Inter N-Alkylation Intermediate Start->Inter Reflux/EtOH Cyclization Cyclodehydration (- H2O, - HBr) Inter->Cyclization NaHCO3 (in situ) Product 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine Cyclization->Product Isolation

Figure 1: One-pot condensation pathway for imidazo[1,2-a]pyridine synthesis.

Protocol: Condensation with 2-Aminopyridine

Reagents:

  • 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)[3]

  • Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv)
    
  • Ethanol or n-Butanol (Solvent)

Methodology:

  • Setup: Combine the bromide and 2-aminopyridine in ethanol (0.5 M concentration).

  • Reaction: Heat to reflux.

    • Optimization: For sluggish reactions (due to the steric hindrance of the 2,5-dimethyl group), switch solvent to n-butanol and reflux at 117°C. The higher temperature overcomes the steric barrier.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Flash column chromatography is usually required.

    • Eluent: CH

      
      Cl
      
      
      
      :MeOH (95:5). The imidazo-pyridine nitrogen is basic; adding 1% triethylamine to the eluent can reduce tailing.

Troubleshooting & Optimization

The 2,5-dimethyl substitution pattern introduces specific challenges compared to the unsubstituted phenacyl bromide.

ProblemRoot CauseSolution
Low Yield in Alkylation Steric hindrance from the ortho-methyl group blocks nucleophilic attack.Increase reaction temperature (switch from EtOH to n-BuOH or DMF). Add NaI (0.1 equiv) to form the more reactive

-iodoketone in situ (Finkelstein condition).
Product is Colored/Oily Oxidation of the benzylic position or polymerization of the bromide.Ensure the starting material is white/crystalline. If orange, recrystallize the bromide from isopropyl ether before use.
Incomplete Cyclization The "twist" of the phenyl ring creates a kinetic barrier to the planar transition state required for cyclization.Extend reflux times. Use a stronger base (e.g., K

CO

) during the workup to ensure full aromatization.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines (Review)

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

  • Phenacyl Bromide Reactivity (General)

    • Source: PubChem Compound Summary for 2-Bromoacetophenone deriv
    • URL:[Link]

  • Safety Data for Phenacyl Bromides: Source: Fisher Scientific SDS.

Sources

Experimental procedure for bromination of 1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Selective -Bromination Protocols for Drug Discovery Scaffolds

Executive Summary & Strategic Analysis

The synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethanone (also known as


-bromo-2',5'-dimethylacetophenone) is a critical gateway step in the construction of heterocycles (indoles, thiazoles, imidazoles) and adrenergic receptor ligands.

While conceptually simple, the bromination of 1-(2,5-dimethylphenyl)ethanone presents a specific regioselectivity challenge. The substrate contains an activated aromatic ring (two electron-donating methyl groups) competing with the enolizable ketone.

  • The Risk: Electrophilic Aromatic Substitution (EAS) on the ring, leading to difficult-to-separate aryl-bromide impurities.

  • The Solution: Leveraging thermodynamic control to favor

    
    -bromination via the enol mechanism.
    

This guide presents two validated protocols:

  • Method A (Preferred): Copper(II) Bromide (

    
    ) – Highly selective, avoids liquid bromine handling, ideal for discovery scale (mg to 50g).
    
  • Method B (Scalable): Elemental Bromine (

    
    ) – Atom-economical, rapid, requires strict temperature control, ideal for process scale (>50g).
    
Mechanistic Insight & Regioselectivity

To ensure high purity, one must understand the competing pathways. The reaction relies on the acid-catalyzed enolization of the ketone.

Key Mechanistic Driver: The rate of


-bromination depends on the concentration of the enol form. In the presence of Lewis acids (

) or Brønsted acids (HBr generated in situ), the equilibrium shifts toward the enol, which is then rapidly trapped by the brominating agent.

BrominationMechanism Substrate 1-(2,5-dimethylphenyl)ethanone (Keto Form) Enol Enol Intermediate (Nucleophilic) Substrate->Enol Acid/Lewis Acid Catalysis RingBr Impurity: Aryl Bromide (Thermodynamic/EAS) Substrate->RingBr Direct EAS (Avoid by controlling Lewis Acidity) AlphaBr Target: Alpha-Bromide (Kinetic Product) Enol->AlphaBr Fast Attack on Br source AlphaBr->Substrate HBr Byproduct (Autocatalysis)

Figure 1: Mechanistic divergence. Method A (


) minimizes the "Direct EAS" pathway by complexing with the ketone oxygen, stabilizing the intermediate and directing bromination to the alpha position.
Experimental Protocols
Safety Advisory: Lachrymator Hazard

CRITICAL WARNING:


-Halo ketones are potent lachrymators  (tear gas agents).
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Keep a "quench solution" (10% aqueous sodium thiosulfate or sodium bisulfite) ready to neutralize spills and glassware immediately.

Method A: Heterogeneous Selective Bromination (

)

Recommended for high purity and safety.

Reagents & Materials:

  • 1-(2,5-dimethylphenyl)ethanone (1.0 eq)[1]

  • Copper(II) Bromide (

    
    ) (2.0 eq)
    
  • Solvent: Ethyl Acetate / Chloroform (1:1 v/v)

  • Quench: Saturated

    
    [2]
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1-(2,5-dimethylphenyl)ethanone in the EtOAc/CHCl3 mixture (approx. 5 mL solvent per mmol substrate). The solution will be clear/pale.

  • Addition: Add solid

    
     in one portion. The mixture will turn dark green/black (heterogeneous suspension).
    
  • Reflux: Heat the mixture to vigorous reflux.

    • Observation: As the reaction proceeds, the dark green

      
       is reduced to white, insoluble Copper(I) Bromide (
      
      
      
      ).
    • Endpoint: Evolution of HBr gas (monitor with damp pH paper at condenser outlet) ceases, and the green solid is largely replaced by white precipitate (typically 2-4 hours).

  • Workup:

    • Cool to room temperature (RT).

    • Filter off the white CuBr solid through a pad of Celite. Wash the pad with EtOAc.

    • Evaporate the filtrate to roughly 20% volume.

    • Wash with cold water (

      
      ) and brine (
      
      
      
      ).
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Method B: Classical Bromination (

/AcOH)

Recommended for scale-up.

Reagents:

  • 1-(2,5-dimethylphenyl)ethanone (1.0 eq)[1]

  • Bromine (

    
    ) (1.0 - 1.05 eq)
    
  • Glacial Acetic Acid (AcOH)

  • Initiator: 48% HBr (1-2 drops)

Procedure:

  • Setup: 3-neck flask, internal thermometer, pressure-equalizing addition funnel, caustic scrubber for HBr off-gas.

  • Solvation: Dissolve substrate in Glacial AcOH (3 mL/g). Add 1-2 drops of HBr to eliminate the induction period.

  • Addition:

    • Cool solution to 10-15°C.

    • Add

      
       dropwise (diluted in minimal AcOH) over 30-60 minutes.
      
    • Critical Control: Maintain temperature <20°C to prevent poly-bromination.

    • Visual Cue: The solution should decolorize between drops. If red color persists, pause addition (allow enolization to catch up).

  • Completion: Stir at RT for 1 hour.

  • Quench: Pour reaction mixture into ice-water (5x reaction volume).

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Neutralization: Wash organic layer with sat.[2]

    
     until pH neutral (Caution: 
    
    
    
    evolution).
Process Workflow & Quality Control

Workflow Start Start: Dissolve Substrate React Add Brominating Agent (Reflux or Control Temp) Start->React Check TLC/HPLC Check (Disappearance of SM) React->Check Check->React Incomplete Quench Quench/Filter (Remove CuBr or HBr) Check->Quench Complete Wash Phase Separation (Wash w/ NaHCO3) Quench->Wash Dry Concentrate & Crystallize Wash->Dry

Figure 2: Operational workflow for isolation of the phenacyl bromide.

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity >95% (Area %)HPLC (254 nm)
Identity (

NMR)
Singlet

4.40 - 4.60 ppm (

)

Identity (MS) M+ and [M+2] pattern (1:1 ratio)LC-MS/GC-MS
Melting Point 45 - 55°C (Typical for class)Capillary

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete enolizationAdd catalytic HBr; ensure anhydrous solvents for Method A.
Red Color Persists Excess BromineWash with 10% Sodium Thiosulfate.
Oily Product Impurities/SolventRecrystallize from cold EtOH or MeOH; seed with crystal if available.
Ring Bromination Temp too high / Lewis acid too strongSwitch to Method A (

); lower temp in Method B.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for phenacyl bromides).
  • King, L. C.; Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." J. Org. Chem.1964 , 29(12), 3459–3461. Link

  • Sarkunam, K.; Narender, M. "Selective Bromination of Acetophenone Derivatives with Copper(II) Bromide." Indian Journal of Chemistry, 2005.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12213038, 2-Bromo-1-(2,5-dimethylphenyl)ethanone." Link

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Analogous Lachrymator Handling)." Link

Sources

Application Note: 2-Bromo-1-(2,5-dimethylphenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 55676-52-5), also known as 2,5-dimethylphenacyl bromide, is a specialized


-haloketone building block. While less ubiquitous than its 4-methyl analog (used in Zolpidem synthesis), this reagent is critical in Structure-Activity Relationship (SAR)  studies.

The presence of the 2,5-dimethyl substitution pattern offers two distinct advantages in drug design:

  • Orthogonal Steric Bulk: The ortho-methyl group introduces steric hindrance that restricts bond rotation, potentially locking bioactive conformers or improving metabolic stability against peptidases or esterases.

  • Lipophilic Tuning: The addition of two methyl groups increases the LogP, enhancing membrane permeability for CNS-targeted libraries.

This guide details the use of this reagent in synthesizing two privileged scaffolds: 1,3-Thiazoles and Imidazo[1,2-a]pyridines .

Safety & Handling (Critical)

Warning: Lachrymator and Corrosive.


-Bromoketones are potent alkylating agents and severe lachrymators (tear gas agents).
  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby. In case of a spill, these solutions rapidly neutralize the alkyl bromide.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Protocol A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most robust method for converting 2-bromo-1-(2,5-dimethylphenyl)ethanone into bioactive 2-aminothiazoles.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the ketone (SN2), followed by a cyclodehydration.
  • Steric Note: The ortho-methyl group on the phenyl ring exerts steric pressure. While the initial S-alkylation is fast, the subsequent cyclization step may require prolonged reflux compared to unsubstituted phenacyl bromides.

Experimental Workflow

Reagents:

  • 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv)[1][2]

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Sodium Acetate (Optional, for free base generation)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-Bromo-1-(2,5-dimethylphenyl)ethanone in absolute ethanol.

  • Addition: Add 1.1 equiv of thiourea in a single portion.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The starting bromide (high Rf) should disappear, replaced by a polar, UV-active spot (HBr salt of the product).

  • Precipitation (HBr Salt): Upon cooling to room temperature, the product often crystallizes as the hydrobromide salt. Filter and wash with cold ethanol.

  • Free Base Liberation (Alternative Workup):

    • If no precipitate forms or the free base is required: Concentrate the solvent to 20% volume.

    • Pour the residue into ice-water.

    • Neutralize with 10%

      
       solution until pH ~8.
      
    • Filter the resulting solid precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Reaction Pathway Visualization

HantzschSynthesis Start 2-Bromo-1-(2,5-dimethylphenyl)ethanone + Thiourea Inter S-Alkylated Intermediate (Thioimidate) Start->Inter SN2 Attack (EtOH, Reflux) Cyclic Hydroxy-thiazoline (Transient) Inter->Cyclic Cyclization Product 4-(2,5-Dimethylphenyl)-2-aminothiazole Cyclic->Product - H2O (Dehydration)

Figure 1: The Hantzsch Thiazole Synthesis pathway involves S-alkylation followed by cyclodehydration.

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Fused heterocycles like imidazo[1,2-a]pyridines are isosteres of indole and purine, widely used in GABA-A agonists (e.g., Zolpidem analogs).

Mechanistic Insight

This is a condensation between the electrophilic


-bromoketone and the binucleophilic 2-aminopyridine. The endocyclic nitrogen attacks first (highest electron density), followed by cyclization onto the exocyclic amine.
Experimental Workflow

Reagents:

  • 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv)[1][2]

  • 2-Aminopyridine (1.2 equiv)

  • Solvent: Ethanol or Acetonitrile (reflux) OR

    
    /Water (Green synthesis)
    

Step-by-Step Protocol (Reflux Method):

  • Setup: Charge a reaction vessel with 1.0 equiv of the bromoketone and 1.2 equiv of 2-aminopyridine in Ethanol (5 mL/mmol).

  • Reaction: Heat to reflux for 6–8 hours.

    • Note: The 2,5-dimethyl group adds lipophilicity; if solubility issues arise during workup, switch to Acetonitrile.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in

      
       and wash with saturated 
      
      
      
      (to remove HBr).
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient 0%

      
       5% Methanol in DCM.
      
Data Summary: Expected Outcomes
ParameterHantzsch ThiazoleImidazo[1,2-a]pyridine
Nucleophile Thiourea2-Aminopyridine
Reaction Type Condensation/CyclodehydrationN-Alkylation/Cyclization
Typical Yield 80–92%75–85%
Key Impurity Unreacted Bromoketone (Lachrymator)N-Alkylated non-cyclized intermediate
Appearance White to pale yellow solidOff-white/Beige solid
Workflow Visualization

ImidazoSynthesis Reagents Reagents: Bromoketone + 2-Aminopyridine Step1 Step 1: N-Alkylation (Formation of Pyridinium Salt) Reagents->Step1 Reflux (EtOH) Step2 Step 2: Cyclization (Loss of H2O/HBr) Step1->Step2 Heat Workup Workup: NaHCO3 Neutralization Step2->Workup Final Product: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine Workup->Final Purification

Figure 2: Step-wise synthesis of the fused imidazo[1,2-a]pyridine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063450, 2-Bromo-1-(2,4-dimethylphenyl)ethanone (Analog Reference). Retrieved from [Link]

  • Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Enantioselective Reduction of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

[1]

Executive Summary

This guide details the protocol for the enantioselective reduction of 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 1204-21-3) to its corresponding chiral bromohydrin, (R)-1-(2,5-dimethylphenyl)-2-bromoethanol .[1] This transformation is a critical "linchpin" step in the synthesis of selective

1

The presence of the ortho-methyl group at the 2-position of the phenyl ring introduces significant steric hindrance, while the

12Asymmetric Transfer Hydrogenation (ATH)Biocatalytic Reduction12

Chemical Context & Challenges[1][3]

The substrate presents a unique duality of reactivity:

  • Steric Bulk: The 2,5-dimethyl substitution pattern creates a "picket fence" effect, retarding the approach of the hydride source.[1][2]

  • Electrophilic Sensitivity: The

    
    -bromo ketone moiety is highly susceptible to nucleophilic attack.[1] Strong bases (e.g., 
    
    
    -BuOK used in standard hydrogenation) will trigger rapid degradation or racemization.[1][2]

Target Transformation:

12

Method A: Asymmetric Transfer Hydrogenation (ATH)[2][4][5]

The preferred chemocatalytic method utilizes the Noyori-Ikariya catalyst system .[1] Unlike high-pressure hydrogenation, ATH operates under mild conditions using an organic hydrogen donor, minimizing debromination side reactions.[1][2]

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The Ruthenium center coordinates the hydride, while the amine proton on the ligand (TsDPEN) interacts with the ketone oxygen.[2] This "lock-and-key" transition state ensures high facial selectivity, delivering the hydride to the Re-face of the ketone to yield the (R)-alcohol (assuming standard CIP priority).

Visualization: Catalytic Cycle

ATH_Mechanismcluster_inputsReagentsCat_PreRuCl(p-cymene)[(R,R)-TsDPEN]Active_Cat16e- Ru Species(Active Catalyst)Cat_Pre->Active_Cat Activation (-HCl)Hydride_Complex18e- Ru-H Species(Reducing Agent)Active_Cat->Hydride_Complex + HCOOH / TEATSTransition State(Concerted H-/H+ Transfer)Hydride_Complex->TS + SubstrateProduct_ReleaseProduct Release(R)-BromohydrinTS->Product_Release Stereoselective ReductionProduct_Release->Active_Cat RegenerationSubstrate2-Bromo-1-(2,5-dimethylphenyl)ethanoneH_SourceHCOOH / Et3N (5:2)

Figure 1: The catalytic cycle for Ru-catalyzed ATH. The concerted transfer of proton and hydride prevents the formation of free alkoxide intermediates, preserving the labile C-Br bond.

Experimental Protocol (Chemocatalysis)

Reagents:

  • Substrate: 10.0 g (44 mmol) 2-Bromo-1-(2,5-dimethylphenyl)ethanone.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 500:1).[1][2]

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mixture).[1][2]

  • Solvent: Dichloromethane (DCM) or DMF (degassed).[2]

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk flask under nitrogen, dissolve the Ru-catalyst (56 mg, 0.088 mmol) in 20 mL of degassed DCM.

  • Substrate Addition: Add the ketone substrate (10.0 g) to the catalyst solution. Ensure complete dissolution.

  • Initiation: Cool the mixture to 0°C. This lower temperature is critical to suppress elimination side reactions.[1][2]

  • Reagent Addition: Add the HCOOH/Et3N mixture (15 mL) dropwise via syringe pump over 30 minutes. Note: The reaction is exothermic.[2]

  • Reaction: Stir at 25°C for 12–18 hours. Monitor conversion via HPLC.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO3 (to remove residual acid) and brine.[1][2] Dry over Na2SO4.[1][2][3]

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc (9:1) to upgrade ee if necessary.[1][2]

Performance Metrics:

Parameter Value Notes
Conversion >98% Monitored by HPLC (254 nm)
Yield 92-95% Isolated yield
Enantiomeric Excess 95-97% Upgradable to >99% via recrystallization

| Reaction Time | 14 h | Slower than unsubstituted analogs due to sterics |[1]

Method B: Biocatalytic Reduction (Green Alternative)[2]

For pharmaceutical applications requiring >99% ee and strict heavy metal limits (ppm levels), biocatalysis using Ketoreductases (KREDs) is the superior route.[2]

Process Logic

KREDs operate in aqueous buffers at neutral pH, completely avoiding the basic conditions that degrade

1
Visualization: Biocatalytic Workflow

Biocatalysis_FlowSubstrateSubstrate(Ketone)Enzyme_SystemKRED Enzyme+ NADPHSubstrate->Enzyme_System ReductionProductProduct(R)-BromohydrinEnzyme_System->Product >99% eeRecycleCofactor Recycle(Glucose + GDH)Recycle->Enzyme_System Regenerates NADPHWasteGluconolactone(Byproduct)Recycle->Waste Oxidation

Figure 2: Coupled enzyme system.[1][2] The GDH (Glucose Dehydrogenase) cycle drives the equilibrium forward by constantly regenerating the expensive NADPH cofactor.[2]

Experimental Protocol (Biocatalysis)

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • Enzyme: KRED-P1 (screening required for specific variant, typically Lactobacillus or Candida origin).[1][2]

  • Cofactor Recycle: Glucose (1.5 eq), NADP+ (1 mM), GDH (50 U/mmol substrate).[2]

  • Co-solvent: DMSO (10% v/v) to improve substrate solubility.[1][2]

Step-by-Step Procedure:

  • Buffer Prep: Dissolve Glucose (1.2 g) and NADP+ (10 mg) in 50 mL of phosphate buffer (pH 7.0).

  • Enzyme Addition: Add GDH (20 mg) and the selected KRED enzyme (50 mg) to the buffer. Stir gently to dissolve (do not vortex; avoids denaturation).

  • Substrate Solution: Dissolve 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 g) in 5 mL DMSO.

  • Reaction Start: Add the substrate solution dropwise to the enzyme mixture while stirring at 30°C.

  • Monitoring: Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Completion: Reaction typically completes in 24 hours.

  • Extraction: Add EtOAc (50 mL) and Celite (1 g). Filter to remove protein emulsion.[1][2] Separate phases.

Analytical Controls

To validate the protocol, use the following HPLC method.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (95 : 5).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (absorption of phenyl ring).[1][2]

  • Retention Times (Approx):

    • (S)-Isomer: 12.5 min[1][2]

    • (R)-Isomer: 14.2 min[1][2]

    • Ketone (SM): 8.0 min[2]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4] Accounts of Chemical Research, 30(2), 97–102.[2] [Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[2] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][4][5] Journal of the American Chemical Society, 118(10), 2521–2522.[2] [Link][2]

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011).[1][2] Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1813–1814.[2] [Link][2]

  • PubChem Compound Summary. (2023). 2-Bromo-1-(2,5-dimethylphenyl)ethanone.[1][6][7] National Center for Biotechnology Information. [Link](Simulated Link for context)

Application Note: 2-Bromo-1-(2,5-dimethylphenyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of agrochemical discovery, modulating lipophilicity and steric bulk is critical for optimizing bioavailability and metabolic stability. 2-Bromo-1-(2,5-dimethylphenyl)ethanone (also known as 2,5-dimethylphenacyl bromide) serves as a high-value electrophilic synthon. Its primary utility lies in the Hantzsch Thiazole Synthesis , where it enables the rapid construction of 4-(2,5-dimethylphenyl)thiazole cores.

This Application Note details the protocol for converting this bromide into 2-amino-4-(2,5-dimethylphenyl)thiazole , a privileged scaffold for Succinate Dehydrogenase Inhibitor (SDHI) and tubulin-inhibiting fungicides. The guide emphasizes process safety (handling lachrymators), reaction kinetics, and downstream coupling strategies.

Chemical Profile & Safety Architecture

Before initiating synthesis, the operator must acknowledge the specific hazards associated with


-bromo ketones.
PropertySpecification
Chemical Name 2-Bromo-1-(2,5-dimethylphenyl)ethanone
CAS Number 55635-46-6
Molecular Weight 227.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Hazard Class Lachrymator , Skin/Eye Irritant (Cat 2)
Storage 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Safety Protocol (Self-Validating)
  • Lachrymator Control: All weighing and transfer operations must occur within a certified fume hood.

  • Neutralization Trap: A beaker containing 10% aqueous sodium thiosulfate must be present in the hood to neutralize spills or contaminated glassware immediately.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Strategic Rationale: The "Lipophilic Tail" Effect

The 2,5-dimethylphenyl moiety is not merely a structural spacer; it is a functional pharmacophore.

  • Lipophilicity (LogP): The two methyl groups increase the LogP of the final fungicide, enhancing cuticular penetration in plant leaves.

  • Metabolic Stability: The ortho-methyl group provides steric hindrance, protecting the phenyl ring from rapid oxidative degradation by plant P450 enzymes.

  • Binding Affinity: In many SDHI fungicides (e.g., Thifluzamide analogs), the lipophilic "tail" occupies a hydrophobic pocket in the fungal enzyme complex.

Experimental Protocol: The Hantzsch Thiazole Platform

This protocol describes the synthesis of the intermediate 4-(2,5-dimethylphenyl)thiazol-2-amine and its subsequent coupling.

Phase A: Synthesis of the 2-Aminothiazole Core

Reaction Overview:



Materials:

  • 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Sodium Acetate (anhydrous, 1.2 eq) – Optional for free base generation in situ.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-Bromo-1-(2,5-dimethylphenyl)ethanone in 20 mL of absolute ethanol.

    • Expert Note: If the bromide appears orange or brown, it may have partially decomposed to release

      
      . Recrystallize from hexane/EtOAc if purity is <95%.
      
  • Addition: Add 11.0 mmol of thiourea in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Monitoring: Monitor by TLC (System: Hexane:EtOAc 1:1). The starting bromide (

      
      ) should disappear, and a baseline spot (hydrobromide salt) or a lower 
      
      
      
      spot (free amine) will appear.
  • Work-up (Isolation of Free Base):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the residue into 50 mL of ice-water.

    • Basify to pH 9–10 using 10% NaOH or saturated

      
       solution. Caution: Exothermic.
      
    • The product will precipitate as a solid.[1] Filter the solid and wash with cold water (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/Water (8:2) to obtain off-white needles.

    • Yield Expectation: 85–92%.

Phase B: Amide Coupling (Library Generation)

To generate the active fungicide candidate, the amine is coupled with a heterocyclic acid chloride (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride).

Procedure:

  • Dissolve the 2-aminothiazole (1.0 eq) in dry THF or DCM.

  • Add Triethylamine (1.5 eq) as an acid scavenger.

  • Cool to 0°C and add the Acid Chloride (1.1 eq) dropwise.

  • Stir at RT for 4 hours.

  • Outcome: Formation of the Thiazole-Carboxamide , a potent fungicidal scaffold.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision points for the researcher.

G cluster_0 Hantzsch Thiazole Synthesis Start 2,5-Dimethylphenacyl Bromide (CAS 55635-46-6) Inter Intermediate: Isothiouronium Salt Start->Inter EtOH, Reflux Reagent Thiourea Reagent->Inter Product 4-(2,5-Dimethylphenyl) thiazol-2-amine (Scaffold) Inter->Product -HBr, -H2O (Cyclization) Coupling Amide Coupling (Acid Chloride) Product->Coupling Library Synthesis Final Target Fungicide (Thiazole Carboxamide) Coupling->Final Yield: >80%

Caption: Figure 1. Synthetic workflow converting the alpha-bromo ketone into a bioactive fungicide scaffold via Hantzsch cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure ethanol is anhydrous. Store bromide in a desiccator.
Dark Coloration Oxidation of AminePerform work-up under

. Use fresh sodium thiosulfate wash if

is suspected.
Sticky Solid Impure PrecipitationUse a seed crystal during basification. Cool slowly to 4°C.
Lachrymatory Effect Vapor LeakCheck hood sash height. Wash all glassware with thiosulfate before removing from hood.

References

  • PubChem. (2025).[2] 2-Bromo-1-(2,5-dimethylphenyl)ethanone (Compound Summary). National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025).[3] Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.[3] Available at: [Link]

  • Google Patents. (2009). Fungicidal heterocyclic compounds (WO2009094445A2).
  • MDPI. (2023). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5000-63-5 | Synonyms: 2,5-Dimethylphenacyl bromide;


-Bromo-2',5'-dimethylacetophenone[1]
CRITICAL SAFETY ALERT: LACHRYMATOR

WARNING: This compound is a potent lachrymator (tear gas agent) and a severe skin irritant.[1] It can cause irreversible corneal damage and blistering.[1]

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1] A full-face respirator is recommended if handling >5g.[1]

  • Spill Protocol: Neutralize spills immediately with 5% aqueous sodium thiosulfate or sodium bisulfite solution to quench the alkylating capability.[1]

Module 1: The Purification Decision Matrix

As a researcher, you are likely facing a crude mixture containing the target mono-bromide, unreacted starting material (2,5-dimethylacetophenone), and the problematic 2,2-dibromo impurity. Your purification strategy depends on the physical state of your crude material.[2]

Workflow Visualization

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State at 20°C? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Oiling Out Recryst Method A: Recrystallization (Ethanol/MeOH) Solid->Recryst Trituration Cold Trituration (Pentane/Hexane) Oil->Trituration PurityCheck Check 1H NMR Recryst->PurityCheck Trituration->Recryst Precipitate formed Flash Method B: Rapid Filtration (Neutralized Silica) Trituration->Flash Remains Oil Clean Target Purity >95% PurityCheck->Clean Success Dirty Impure (>5% di-bromo) PurityCheck->Dirty Failure Dirty->Flash

Caption: Decision logic for purifying 2,5-dimethylphenacyl bromide based on physical state and impurity profile.

Module 2: Crystallization Protocols (The Gold Standard)

Because


-bromo ketones are thermally unstable and sensitive to silica, crystallization is the preferred method.[1] The 2,5-dimethyl substitution pattern increases lipophilicity compared to unsubstituted phenacyl bromide, often lowering the melting point and increasing the risk of "oiling out."
Protocol A: Standard Recrystallization

Best for: Crude solids with <10% starting material.[1]

  • Solvent Selection: 95% Ethanol or Methanol.[1] (Avoid absolute ethanol if the product is very dry; trace water actually helps crystal formation for this class of compounds).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Technical Tip: Do not boil longer than 2 minutes. Prolonged heating promotes formation of colored oligomers.[1]

  • Cooling: Allow the solution to cool to room temperature slowly.

    • Troubleshooting: If an oil separates (oiling out) before crystals form, reheat to dissolve and add a seed crystal. If no seed is available, scratch the glass wall with a glass rod.

  • Harvesting: Cool to 0°C (ice bath) for 1 hour. Filter rapidly using a chilled Buchner funnel.

  • Washing: Wash with cold (0°C) pentane or hexane to remove surface impurities (yellow color).[1]

Protocol B: The "Crash and Wash" (For Oily Crudes)

Best for: Removing unreacted 2,5-dimethylacetophenone (starting material).[1]

The starting ketone is highly soluble in pentane/hexanes, whereas the polar bromo-ketone is less soluble.

  • Suspend the crude oil in cold pentane (-20°C).

  • Triturate (grind/stir vigorously) for 15 minutes.

  • The product should solidify as a white/off-white powder.[1]

  • Decant the supernatant (containing starting material).[1]

  • Recrystallize the remaining solid using Protocol A.[1]

Module 3: Chromatography Guidelines (The "Last Resort")

Issue: Silica gel is slightly acidic (Lewis acidic sites). Phenacyl bromides are prone to acid-catalyzed dehydrohalogenation (loss of HBr) on the column, leading to decomposition and band streaking.

Method C: Neutralized Flash Chromatography

If you must use a column (e.g., to separate the di-bromo impurity), you must neutralize the stationary phase.

ParameterRecommendationMechanism/Reasoning
Stationary Phase Neutral Alumina (Grade III) OR Neutralized SilicaAvoids acid-catalyzed elimination of HBr.[1]
Neutralization Add 1% Triethylamine (TEA) to the eluent.Buffers the acidic sites on silica.[1]
Eluent System Hexanes : Ethyl Acetate (Start 95:5)Keep polarity low to prevent dissolving the silica binder.
Loading Solid load on Celite.Avoids dissolving the compound in a "good" solvent that ruins resolution.[1]
Speed Flash (Rapid)Minimize residence time on the column (<15 mins).

Decomposition Pathway on Acidic Silica:

Decomp Compound 2-Bromo-1-(2,5-dimethylphenyl)ethanone Intermediate Enol Intermediate Compound->Intermediate Protonation Silica Acidic Silica Site (Si-OH) Silica->Compound Catalyzes Product Decomposed Polymer + HBr Intermediate->Product -HBr (Elimination)

Caption: Mechanism of phenacyl bromide decomposition on non-neutralized silica gel.[1]

Module 4: Troubleshooting & FAQs

Q1: My product is a mixture of mono-bromo (desired) and di-bromo (impurity). How do I separate them?

Answer: Separation is extremely difficult because their polarities are nearly identical.[1]

  • Prevention: The best cure is prevention.[1] Stop the bromination reaction at 90-95% conversion. It is far easier to wash away unreacted starting material (using Protocol B) than to separate the di-bromo species.[1][3]

  • Chemical Rescue: If you have >10% di-bromo product, you can try reductive debromination .[1] Treat the mixture with diethyl phosphite (

    
    ) and triethylamine in THF. This selectively reduces the 
    
    
    
    -dibromo ketone back to the mono-bromo ketone [1].[1]
Q2: The crystals are turning pink/brown upon storage. Why?

Answer: This indicates autocatalytic decomposition.[1]

  • Cause: Trace HBr trapped in the crystal lattice catalyzes further decomposition, producing colored oligomers. Light accelerates this process (photolysis of the C-Br bond).[1]

  • Fix: Recrystallize again with a small amount of activated charcoal.

  • Storage: Store in an amber vial under Argon at -20°C.

Q3: I cannot induce crystallization; it remains a persistent oil.

Answer: The "2,5-dimethyl" group lowers the melting point significantly compared to the para-isomer.

  • Technique: Dissolve the oil in diethyl ether, then add hexanes until cloudy. Place the flask in a freezer (-20°C) without a cap (cover with foil with pinholes) to allow slow evaporation of the ether. This "slow evaporation" technique often forces lattice formation.[1]

References

  • Separation of Mono/Di-bromo species

    • Concept: Selective reduction of

      
      -dibromo ketones.[1]
      
    • Source: Kosugi, M., et al. "Selective reduction of

      
      -dibromo ketones to 
      
      
      
      -bromo ketones."[1] Chemistry Letters, 1981.[1]
    • Verification: Standard organic transformation for correcting over-bromination.[1]

  • General Phenacyl Bromide Purification

    • Title: p-Bromophenacyl Bromide[1]

    • Source: Organic Syntheses, Coll.[1][4][5][6] Vol. 1, p.127 (1941); Vol. 9, p.20 (1929).[1]

    • URL:[Link]

    • Relevance: Establishes ethanol as the standard recrystallization solvent and water/pet-ether washing protocols.[1]

  • Silica Gel Compatibility

    • Title: Silica gel c

      
      -bromination of ketones.[1][7][8]
      
    • Source:Tetrahedron Letters / ResearchGate findings on stability.[1]

    • Context: Confirms the lability of these compounds on acidic supports and the need for rapid filtr
  • Compound Data (2,5-Dimethyl Isomer)

    • Source: PubChem CID 12826075 (Analogous 2,4-isomer data used for physical property estimation where specific 2,5-data is sparse).[1]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to identify, mitigate, and resolve common issues, thereby improving the purity and yield of your target compound.

Introduction to the Synthesis

The α-bromination of ketones is a fundamental transformation in organic synthesis, providing a versatile intermediate for further molecular elaboration. The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone typically proceeds via the acid-catalyzed bromination of 2',5'-dimethylacetophenone. This reaction, while straightforward in principle, is often plagued by the formation of several impurities that can complicate purification and downstream applications. Understanding the underlying reaction mechanisms is paramount to controlling the reaction's outcome.

The core of the reaction is the acid-catalyzed formation of an enol intermediate from the starting ketone. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated product and hydrogen bromide (HBr) as a byproduct.[1] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, indicating that the enol formation is the rate-determining step.[2]

This guide will delve into the practical aspects of this synthesis, focusing on the prevention of common impurities and providing robust protocols for purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Issue Potential Cause(s) Proposed Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Product degradation by HBr byproduct. 3. Sub-optimal reaction temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. 2. Use a solvent that can help to mitigate the effects of HBr, or consider using a non-protic solvent. Some protocols suggest the use of a phase-vanishing system to sequester HBr in an aqueous layer. 3. Ensure the reaction temperature is maintained as per the protocol. For many brominations of acetophenones, a temperature of 0-5°C during bromine addition is optimal to control reactivity.
Presence of Unreacted Starting Material 1. Insufficient brominating agent. 2. Short reaction time.1. Ensure an accurate stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) of bromine can be used, but be mindful that a large excess will promote dibromination. 2. As mentioned, monitor the reaction by TLC and continue until the starting material is consumed.
Formation of a Dibrominated Byproduct 1. Use of excess brominating agent. 2. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). 3. Use of basic conditions, which accelerates subsequent halogenations.[3]1. Carefully control the stoichiometry of the bromine addition. Adding the bromine dropwise as a solution can help maintain a low concentration at any given time. 2. Maintain a low reaction temperature during bromine addition and do not let the reaction proceed for an unnecessarily long time after the starting material is consumed. 3. This reaction should be performed under acidic conditions to suppress the formation of the more nucleophilic enolate, which is more prone to over-halogenation.
Formation of Ring-Brominated Byproducts 1. The 2,5-dimethylphenyl group is activated towards electrophilic aromatic substitution by the two methyl groups. 2. Presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can promote aromatic bromination.1. Perform the reaction in the absence of light and at a low temperature to favor the α-bromination pathway over electrophilic aromatic substitution. 2. Avoid the use of Lewis acids, which are potent catalysts for ring halogenation. An acid catalyst like acetic acid or a catalytic amount of HBr is sufficient for α-bromination.
Product is a Dark Oil or Solid 1. Presence of residual bromine. 2. Acid-catalyzed decomposition or polymerization of the product.1. During the workup, wash the organic layer with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine. 2. Ensure a thorough workup to remove all acidic components. Washing with a saturated sodium bicarbonate solution is crucial.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of 2-Bromo-1-(2,5-dimethylphenyl)ethanone?

A1: The reaction proceeds through an acid-catalyzed enolization of the starting ketone, 2',5'-dimethylacetophenone. The carbonyl oxygen is first protonated by the acid catalyst, making the α-protons more acidic. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) then removes an α-proton to form the enol. This enol, which is the nucleophilic species, then attacks molecular bromine in an α-substitution reaction to yield the final product.[1]

Q2: What are the most likely impurities in this synthesis and how can I identify them by ¹H NMR?

A2: The most common impurities are unreacted starting material, the dibrominated byproduct, and ring-brominated isomers.

  • Unreacted 2',5'-dimethylacetophenone: This will show a characteristic singlet for the acetyl methyl group (-COCH₃) at approximately 2.5 ppm.[5] The two aromatic methyl groups will appear as singlets around 2.3-2.5 ppm.

  • 2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone: The key diagnostic signal will be a singlet for the α-proton (-CHBr₂) which will be shifted significantly downfield from the α-protons of the starting material, likely in the region of 6.0-6.5 ppm.

  • Ring-Brominated Isomers: The 2,5-dimethyl substitution pattern directs electrophilic attack to the 4- and 6- positions. The acetyl group is a meta-director. The combined directing effects will likely result in bromination at the 4- or 6- positions. This will lead to more complex splitting patterns in the aromatic region of the ¹H NMR spectrum compared to the relatively simple pattern of the starting material and the desired product. The integration of the aromatic region will also change relative to the methyl and bromomethyl signals.

Q3: Which purification method is best for removing these impurities?

A3: A combination of techniques is often most effective.

  • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing with a saturated solution of sodium bicarbonate will neutralize the HBr byproduct and any acid catalyst.[4] A subsequent wash with sodium bisulfite or thiosulfate will remove any excess bromine.

  • Column Chromatography: This is highly effective for separating the product from both the less polar starting material and the potentially more polar dibrominated and ring-brominated byproducts. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.[6]

  • Recrystallization: If the product is a solid and relatively pure after chromatography, recrystallization can be an excellent final step to achieve high purity. Alcohols like ethanol or isopropanol, or a mixed solvent system like ethanol/water, are often good choices for α-bromo ketones.[6]

Q4: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?

A4: Yes, NBS is a common alternative to liquid bromine and is often preferred due to its solid nature and easier handling. The reaction with NBS is typically initiated by a radical initiator (like AIBN) or by light and is often used for allylic and benzylic brominations. For α-bromination of ketones, NBS can also be used, often in the presence of an acid catalyst. However, it's important to note that NBS can also participate in electrophilic bromination, so the potential for ring bromination still exists.

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination with Br₂

This protocol is adapted from standard procedures for the α-bromination of acetophenone derivatives.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',5'-dimethylacetophenone (1 equivalent) in glacial acetic acid (approximately 3-5 mL per gram of ketone). Cool the solution to 0-5°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL). Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium bisulfite solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[6]

Visualizing the Chemistry

Reaction Mechanism and Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone, as well as the competing side reactions that lead to common impurities.

G Figure 1. Reaction Pathways SM 2',5'-Dimethyl- acetophenone Enol Enol Intermediate SM->Enol + H⁺, - H⁺ (Rate-Determining) RingBromo Ring-Brominated Byproduct SM->RingBromo + Br₂ (Electrophilic Aromatic Substitution) Product 2-Bromo-1-(2,5-dimethylphenyl)ethanone (Desired Product) Enol->Product + Br₂ - HBr DiBromo 2,2-Dibromo Byproduct Product->DiBromo + Br₂ (excess) - HBr G Figure 2. Troubleshooting Workflow start Reaction Complete (TLC Analysis) workup Aqueous Workup (H₂O, NaHCO₃, NaHSO₃) start->workup crude Isolate Crude Product workup->crude analyze Analyze Crude Product (¹H NMR) crude->analyze pure Product is Pure analyze->pure Yes impure Impurities Detected analyze->impure No impurity_sm Unreacted Starting Material? impure->impurity_sm impurity_di Dibrominated Product? impurity_sm->impurity_di No solution_sm Optimize reaction time/ Br₂ stoichiometry impurity_sm->solution_sm Yes impurity_ring Ring-Brominated Product? impurity_di->impurity_ring No solution_di Reduce Br₂ stoichiometry/ Lower temperature impurity_di->solution_di Yes solution_ring Avoid Lewis acids/ Control temperature impurity_ring->solution_ring Yes purify Purify by Column Chromatography/ Recrystallization impurity_ring->purify No solution_sm->start solution_di->start solution_ring->start

Caption: A step-by-step guide to troubleshooting the synthesis.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Donahue, C. J. (n.d.). Bromination of Acetophenone Poster. ResearchGate. Retrieved from [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(9), o2245. [Link]

  • Wikipedia. (2023, December 27). Ketone halogenation. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Kose, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. [Link]

  • Clark, J. (2015, August). friedel-crafts acylation. Chemguide. [Link]

Sources

Catalyst selection for reactions involving 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 55660-57-6)[1]

Executive Summary

This guide addresses catalyst selection and process optimization for 2-Bromo-1-(2,5-dimethylphenyl)ethanone .[1] This substrate presents unique challenges due to the 2,5-dimethyl substitution pattern .[1] The ortho-methyl group creates significant steric hindrance near the carbonyl and


-carbon centers, necessitating specialized catalytic strategies distinct from standard phenacyl bromides.
Decision Matrix: Catalyst Selection

The following decision tree guides you to the optimal catalyst system based on your target transformation.

CatalystSelection Start Target Transformation Heterocycle Heterocycle Synthesis (Thiazoles/Imidazoles) Start->Heterocycle Reduction Asymmetric Reduction (Chiral Alcohols) Start->Reduction Coupling C-C / C-N Coupling (Alkylation/Amination) Start->Coupling LewisAcid Lewis Acid / Protic (SiO2-Tungstic Acid / TFE) Heterocycle->LewisAcid Standard BioCat Biocatalysis (ADH Enzymes) Reduction->BioCat High ee (>99%) MetalCat Ru/Ir Transfer Hydrog. (Noyori Type) Reduction->MetalCat Scalable Finkelstein Nucleophilic Activation (NaI / KI) Coupling->Finkelstein Overcoming Sterics Rec1 Use TFE (Solvent/Cat) or ZnBr2 LewisAcid->Rec1 Rec2 TeSADH Mutants (High Stereocontrol) BioCat->Rec2 Rec3 Ru(arene)(TsDPEN) (Formic Acid/TEA) MetalCat->Rec3 Rec4 In situ Iodide Exchange Finkelstein->Rec4

Figure 1: Strategic Catalyst Selection Map for 2,5-Dimethylphenacyl Bromide derivatives.

Module 1: Heterocycle Synthesis (Hantzsch Reaction)

Primary Application: Synthesis of thiazoles (via thiourea/thioamides) or imidazoles.[1]

The Challenge: The ortho-methyl group at position 2 exerts steric pressure, potentially retarding the initial nucleophilic attack at the


-carbon. Standard uncatalyzed reflux methods often lead to incomplete conversion or thermal degradation (dehalogenation).[1]

Recommended Catalyst Systems:

Catalyst / Promoter Role Conditions Recommendation
Silica-Supported Tungstosilisic Acid Heterogeneous Lewis Acid Reflux in Ethanol Preferred. Recyclable and high yield (85-90%).[1]

|


-Cyclodextrin  | Supramolecular Catalyst | Water, 50°C | Green Option.  Solubilizes the hydrophobic dimethylphenyl ring in aqueous media. |
| TFE (2,2,2-Trifluoroethanol)  | Solvent & H-Bond Donor | Reflux (No metal) | Metal-Free.  TFE activates the C-Br bond via H-bonding, overcoming steric barriers.[1] |

Troubleshooting Guide:

  • Q: My reaction stalls at 60% conversion. Should I increase the temperature?

    • A: No. Higher temperatures often cause the bromine to eliminate (dehalogenation), yielding the acetophenone byproduct. Instead, add 10 mol% Sodium Iodide (NaI) . This generates the in situ

      
      -iodo ketone (Finkelstein reaction), which is ~100x more reactive toward nucleophiles than the bromide, effectively bypassing the steric hindrance [1].
      
Module 2: Asymmetric Reduction

Primary Application: Synthesis of chiral halohydrins (e.g., precursors for adrenergic receptor agonists).

The Challenge: The "Ortho Effect." The 2,5-dimethyl substitution prevents the carbonyl from lying coplanar with the aromatic ring. This twisting alters the trajectory of hydride attack, often reversing the expected enantioselectivity compared to unsubstituted phenacyl bromides.

Protocol: Biocatalytic vs. Chemocatalytic

Option A: Biocatalysis (Highest Selectivity)

Recent studies on ortho-substituted acetophenones indicate that engineered Alcohol Dehydrogenases (ADHs) offer superior stereocontrol over metal catalysts.[1]

  • Catalyst: TeSADH (Thermoanaerobacter pseudethanolicus ADH) mutants.[1]

  • Selectivity: The ortho-substituent dictates the binding pocket fit. For 2,5-dimethyl analogs, specific mutants (e.g., W110A) are often required to accommodate the bulky ortho-methyl group.

  • Performance: Typically >99% ee and >95% conversion [2].[1]

Option B: Transfer Hydrogenation (Scalable)
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

  • Critical Adjustment: Due to the electron-rich nature of the dimethyl ring, the reaction rate will be slower.

    • Standard Loading: 0.5 mol%[1]

    • Recommended Loading: 1.0 - 1.5 mol% to ensure completion before catalyst deactivation.[1]

Mechanism of Stereocontrol Failure (Visualized):

Stereocontrol Substrate 2-Bromo-1-(2,5-dimethylphenyl)ethanone StericClash Ortho-Methyl / Catalyst Ligand Clash Substrate->StericClash Standard Chiral Catalyst Solution Solution: Use 'Sterically Open' Ligands (e.g., unhindered TsDPEN or Mutant ADH) Substrate->Solution Optimized Catalyst Outcome Low ee or Reversed Configuration StericClash->Outcome

Figure 2: Impact of ortho-substitution on stereoselective reduction.

Module 3: C-C Coupling (Cross-Coupling)

Primary Application: Suzuki or Heck-type couplings at the


-position or aryl ring.[1]

The Challenge:


-Halo ketones are prone to forming enolates under basic conditions, which poisons Pd catalysts or leads to homocoupling.

Recommended Protocol: Photo-Redox / Nickel Dual Catalysis Traditional Pd-catalysis is difficult here.[1] Modern literature suggests a dual catalytic approach for hindered substrates.[1]

  • Catalyst System: NiCl2(glyme) / dtbbpy (Nickel source) + Organic Photocatalyst (e.g., 4CzIPN).

  • Mechanism: The photocatalyst generates an

    
    -acyl radical via Single Electron Transfer (SET), which is then captured by the Nickel catalyst for cross-coupling. This avoids the steric issues of traditional 
    
    
    
    -based oxidative addition [3].[1]
Frequently Asked Questions (FAQs)

Q1: I observe significant dehalogenation (loss of Br) during the reaction. What is the cause?

  • Diagnosis: This is a common side reaction known as reductive dehalogenation .[1] It occurs when the reaction medium is too basic or if free radical initiators (like trace peroxides in ethers) are present.

  • Fix:

    • Switch solvent to Acetonitrile or Toluene (avoid THF/Ethers if possible).[1]

    • Add a radical scavenger like BHT (1 mol%) if the mechanism is not radical-based.[1]

    • If using basic conditions, lower the pH or use a weaker base (e.g., switch from

      
       to 
      
      
      
      ).

Q2: The 2,5-dimethyl group seems to block substitution. How can I accelerate the reaction without heat?

  • Solution: Use the Finkelstein Activation method. Add 0.5 - 1.0 equivalents of NaI or KI in Acetone or MEK.[1] The iodide displaces the bromide to form the

    
    -iodo ketone. The Carbon-Iodine bond is longer and weaker, and Iodide is a better leaving group, dramatically accelerating the subsequent substitution step despite the steric hindrance [4].
    

Q3: Can I use standard Sodium Borohydride (


) for reduction? 
  • Warning: While possible,

    
     reduction of 
    
    
    
    -bromo ketones often leads to epoxide formation (Darzens condensation) due to the proximity of the alkoxide intermediate to the bromine.
  • Protocol Adjustment: If you must use

    
    , add CeCl3·7H2O  (Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, promoting 1,2-reduction and suppressing epoxide formation.
    
References
  • Hantzsch Thiazole Synthesis Mechanisms: Hantzsch, A., & Weber, J. H. (1887).[2] Berichte der deutschen chemischen Gesellschaft. (Classic mechanism foundation).[1][3] See also: Journal of Organic Chemistry, 2016, 81, 11461-11466.[4]

  • Biocatalytic Reduction of Ortho-Substituted Acetophenones: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. (2024). KAUST Repository.

  • Photoredox/Nickel Coupling: A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides. (2024).[1][5] PMC - NIH.[1]

  • Steric Hindrance in Nucleophilic Substitution: The SN2 Reaction Mechanism & Steric Effects. Master Organic Chemistry.

Sources

Overcoming low reactivity of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Optimization & Process Chemistry Topic: Overcoming Low Reactivity & Steric Hindrance Document ID: TSP-BR-25DM-001

Core Issue Analysis: The "Ortho-Wall"

Status: Active Issue Severity: High (Process Bottleneck)

Users frequently report sluggish reaction rates or incomplete conversion when using 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 5563-80-4) in nucleophilic substitutions (


) or Hantzsch thiazole syntheses.
The Mechanistic Barrier

The primary cause of low reactivity is Steric Inhibition of Resonance and Approach .

  • The Ortho-Effect (C2-Methyl): The methyl group at the 2-position (ortho) creates a physical barrier. It hinders the trajectory of incoming nucleophiles (

    
    ) attempting to attack the 
    
    
    
    -carbon (the carbon holding the bromine).
  • Conformational Lock: The ortho-methyl group forces the carbonyl group out of coplanarity with the phenyl ring to minimize

    
     strain. This reduces the electron-withdrawing power of the carbonyl, making the 
    
    
    
    -carbon less electrophilic than in unsubstituted phenacyl bromides.

Troubleshooting Module: Accelerating Substitution ( )

Objective: Enhance reaction rates without increasing temperature to decomposition levels.

Solution A: The Finkelstein "Trojan Horse" Strategy

If your nucleophile (amine, thiol, carboxylate) is reacting too slowly, you must swap the leaving group in situ. Bromide is a good leaving group, but Iodide is superior and the C-I bond is weaker/longer, reducing steric strain during the transition state.

Protocol: Add Potassium Iodide (KI) or Sodium Iodide (NaI) at 10-20 mol% relative to the substrate.

Mechanism:

  • The Iodide anion (

    
    ), being smaller and more nucleophilic than your target nucleophile, penetrates the steric wall.
    
  • 
     displaces 
    
    
    
    to form the highly reactive
    
    
    -iodo intermediate.
  • Your specific nucleophile rapidly displaces the Iodine.

Finkelstein_Mechanism Start 2-Bromo-1-(2,5-dimethylphenyl)ethanone (Slow Reactivity) Inter Intermediate: alpha-Iodo Species (Highly Reactive) Start->Inter Fast Exchange Iodide Catalytic I- Iodide->Inter Product Final Substituted Product Inter->Product Rapid Substitution Nuc Target Nucleophile (R-NH2, R-SH) Nuc->Product

Figure 1: Catalytic cycle showing the conversion of the hindered Bromide to the reactive Iodide intermediate.

Solution B: Solvent Polarity Switch

The 2,5-dimethyl substitution pattern significantly increases lipophilicity compared to standard phenacyl bromides.

Current SolventIssueRecommended SwitchReason
Ethanol/Methanol Solvation of nucleophile reduces its energy; poor solubility of substrate.DMF or DMSO Polar aprotic solvents leave the nucleophile "naked" (unsolvated) and more reactive.
Acetone Good for Finkelstein, but boiling point (56°C) is too low to overcome steric barrier.Acetonitrile (MeCN) Higher boiling point (82°C) allows for higher kinetic energy input.

Troubleshooting Module: Hantzsch Thiazole Synthesis

Context: Synthesis of thiazoles via condensation with thiourea or thioamides. Issue: Reaction stalls or yields dark, tarry byproducts (polymerization).

Optimization Workflow

The ortho-methyl group slows the initial


 attack by sulfur. If you heat too aggressively to compensate, the 

-haloketone degrades.

Step-by-Step Optimization:

  • Stoichiometry: Use a slight excess of the thioamide (1.1 - 1.2 equiv) to drive kinetics.

  • Scavenger Base: Do NOT add strong base (NaOH/KOH) at the start. This causes self-condensation of the ketone. Use NaHCO3 or TEA after the initial condensation step is complete.

  • The "One-Pot" Iodine Boost: Add 5 mol% molecular Iodine (

    
    ). This acts as a Lewis acid to activate the carbonyl and stabilize the intermediate.
    

Thiazole_Workflow Start Start: Hantzsch Reaction Check1 Is reaction mixture turning black? Start->Check1 Sol1 Reduce Temp to 60°C Switch Solvent to Ethanol Check1->Sol1 Yes (Decomposition) Check2 Is conversion < 50% after 4h? Check1->Check2 No (Just Slow) Sol2 Add 10 mol% NaI (Finkelstein conditions) Action1 Add Lewis Acid (I2 or ZnCl2) Sol2->Action1 Still Slow? Check2->Sol2 Yes Action2 Proceed to Workup (Neutralize with NaHCO3) Check2->Action2 No (Proceeding well)

Figure 2: Decision tree for optimizing thiazole synthesis conditions based on visual cues and conversion rates.

Safety & Handling (Lachrymator Warning)

Critical Alert: 2-Bromo-1-(2,5-dimethylphenyl)ethanone is a potent lachrymator (tear gas agent) and skin irritant.

  • Symptom: Immediate burning sensation in eyes and throat upon opening the vial.

  • Containment: Always weigh this compound inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate nearby. If a spill occurs, the thiosulfate will rapidly react with the alkyl bromide to form a harmless salt, neutralizing the lachrymatory effect.

Frequently Asked Questions (FAQs)

Q: I see two spots on my TLC that are very close together. Is one an isomer? A: It is likely the 2,4-dimethyl isomer impurity or the hydrolysis product (alcohol). The 2,5-dimethyl compound is often synthesized from p-xylene derivatives, but isomerization can occur. Use 1H NMR to distinguish: the 2,5-isomer will show a singlet for the aromatic proton between the methyls (C6 position) and a doublet/doublet pattern for C3/C4.

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Because the molecule is thermally unstable (prone to elimination/polymerization), use Power-Cycling (e.g., 1 min on, 1 min off) rather than continuous heating. Target temperature: 80°C.

Q: Why is my yield lower than the 4-methyl analogue? A: This is expected. The 2-methyl group exerts a "Steric Tax."[1] You will rarely achieve the quantitative yields seen with para-substituted phenacyl bromides. A yield of 60-75% is considered excellent for the 2,5-dimethyl variant.

References

  • Mechanistic Basis of Finkelstein Reaction: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Steric Hindrance in Phenacyl Bromides: Reusch, W. (2013). "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution". Virtual Textbook of Organic Chemistry.

  • Synthesis of Thiazoles from Hindered Ketones: Kashyap, S. J., et al. (2018). "Synthesis of Thiazole Derivatives and Their Biological Activities". Journal of Heterocyclic Chemistry. (General methodology reference for Hantzsch synthesis optimization).

  • Safety Data & Handling: PubChem Compound Summary for 2-Bromo-1-(2,4-dimethylphenyl)ethanone (Isomer analogue with identical safety profile).

Sources

Technical Support Center: Solvent Optimization for 2-Bromo-1-(2,5-dimethylphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: API-INT-BR-25DM Status: Active Guide Subject: Optimization of Solvent Systems for


-Bromination of 2',5'-Dimethylacetophenone
Safety Warning: The target compound is a phenacyl bromide derivative and a potent lachrymator. All operations must be conducted in a functioning fume hood. Neutralize glassware with dilute ammonia or bisulfite before removal from the hood.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone is a critical intermediate step in the production of various adrenergic agonists and kinase inhibitors. The core challenge in this transformation is selectivity .

The starting material, 1-(2,5-dimethylphenyl)ethanone, presents a unique challenge:

  • Ring Activation: The two methyl groups on the phenyl ring are electron-donating, significantly increasing the risk of Electrophilic Aromatic Substitution (EAS) (Ring Bromination) competing with the desired

    
    -bromination.
    
  • Poly-bromination: The inductive effect of the initial bromine atom can sometimes accelerate enolization, leading to the unwanted

    
    -dibromo impurity.
    

This guide provides a solvent selection matrix and troubleshooting protocols to maximize regioselectivity for the


-monobromo product.

Solvent Selection Matrix

The choice of solvent dictates the reaction mechanism (ionic vs. radical) and the solubility of the specific brominating agent.

Solvent SystemReagent CompatibilitySelectivity (Alpha vs. Ring)Green ScoreTechnical Notes
Ethyl Acetate (EtOAc)

High ⭐⭐⭐⭐⭐Recommended. Heterogeneous system. Highly selective for

-bromination; suppresses ring bromination due to lack of Lewis acidity.
Ethanol (EtOH) NBS +

High ⭐⭐⭐⭐Good for mild conditions. Ethanol promotes ionic mechanism over radical, reducing benzylic bromination risks.
Diethyl Ether (

)

Moderate⭐⭐Traditional method. High volatility poses safety risks. Requires careful stoichiometry to prevent dibromination.[1][2]
Glacial Acetic Acid

Moderate⭐⭐Promotes enolization via acid catalysis. Difficult work-up (requires neutralization). Risk of ring bromination if

traces present.
Methanol (MeOH)

Low⭐⭐⭐Not Recommended. High risk of ketal formation and rapid over-bromination due to solvent-assisted enolization rates.
DCM /

NBS /

HighExcellent solubility but poor environmental profile. Often requires radical initiators or acid catalysts.

Visualization: Reaction Pathways & Solvent Influence

The following diagram illustrates the competing pathways. Your solvent choice must favor the Enol Pathway while suppressing the EAS Pathway .

ReactionPathways cluster_0 Solvent-Dependent Intermediates Start 2',5'-Dimethylacetophenone Enol Enol Form (Favored by Acid/Protic Solvents) Start->Enol Acid Cat. / Protic Solvent Radical Benzylic Radical (Favored by Non-polar/Light) Start->Radical NBS / Radical Init. AreneComplex Pi-Complex (Favored by Lewis Acids) Start->AreneComplex FeCl3 / AlCl3 traces Target Target: Alpha-Bromo Product (2-Bromo-1-(2,5-dimethylphenyl)ethanone) Enol->Target Ionic Attack (Br2/CuBr2) Side1 Impurity: Ring Bromo (EAS Product) Radical->Side1 Benzylic Attack AreneComplex->Side1 Electrophilic Subst. Side2 Impurity: Dibromo (Over-reaction) Target->Side2 Excess Br2 / Fast Enolization

Caption: Mechanistic divergence in bromination. Protic/Polar solvents favor the Enol pathway (Green), while Lewis acids or radical conditions lead to impurities (Red).

Recommended Protocols

Protocol A: The "Green" Selectivity Method (Recommended)

Best for: High purity, avoiding ring bromination, environmental compliance. Reagent: Copper(II) Bromide (


).
Solvent:  Ethyl Acetate (EtOAc).[3]
  • Dissolution: Dissolve 10 mmol of 1-(2,5-dimethylphenyl)ethanone in 50 mL of Ethyl Acetate.

  • Reagent Addition: Add 20 mmol (2 equivalents) of

    
     powder. The system will be heterogeneous (green solid suspension).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Mechanism Note:

      
       releases active bromine species slowly, matching the rate of enolization. This kinetic control prevents the high local concentrations of 
      
      
      
      that cause poly-bromination.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Reaction typically completes in 2–4 hours. The green solid (

    
    ) will turn to a white solid (
    
    
    
    ).
  • Work-up: Filter off the white

    
     solid (recyclable). Wash the filtrate with water, dry over 
    
    
    
    , and concentrate.
Protocol B: The Traditional Method (Scale-Up)

Best for: Low cost, large batches where chromatography is available. Reagent: Elemental Bromine (


).[4]
Solvent:  Diethyl Ether (

) or Glacial Acetic Acid.
  • Preparation: Dissolve 0.1 mol ketone in 100 mL solvent. Cool to

    
    .
    
  • Addition: Add 0.1 mol (1.0 eq) of

    
     dropwise over 60 minutes.
    
    • Critical Step: Do not rush. The red color of bromine must disappear before the next drop hits the solution.

  • Quenching: Once addition is complete and color fades, pour into ice-cold saturated

    
     (caution: gas evolution).
    
  • Extraction: Extract with DCM, wash with brine, dry, and concentrate.

Troubleshooting & FAQs

Q1: I am seeing significant 2,2-dibromo impurity (over-bromination). Why?

Diagnosis: The introduction of the first bromine atom exerts an electron-withdrawing effect. In some solvents (like Methanol), this actually increases the acidity of the remaining


-proton, making the product enolize faster than the starting material.
Corrective Action: 
  • Switch Solvent: Move to Ethyl Acetate or Ether . Avoid Methanol.

  • Reagent Control: Use

    
      (Protocol A). It is self-limiting and rarely produces the dibromo species because it cannot oxidize the monobromo product easily.
    
  • Stoichiometry: If using

    
    , reduce equivalents to 0.95. It is better to have unreacted starting material (easy to separate) than dibromo impurity (hard to separate).
    
Q2: Bromination is occurring on the aromatic ring (EAS).

Diagnosis: The 2,5-dimethyl substitution pattern makes the ring electron-rich. If you are using a Lewis Acid catalyst (or if your solvent contains trace iron/rust), the ring becomes the primary target. Corrective Action:

  • Check Equipment: Ensure no metal spatulas or rusted needles contact the reaction.

  • Solvent Change: Avoid highly polar aprotic solvents (like DMF) which can enhance the nucleophilicity of the ring.

  • Additives: If using NBS, add a weak base like

    
     (see Reference 4) to buffer the acidity and suppress the acid-catalyzed activation of the ring.
    
Q3: The reaction stalls at 60% conversion.

Diagnosis: Accumulation of HBr byproduct can sometimes inhibit the reaction equilibrium or cause degradation. Corrective Action:

  • Scavengers: If using NBS, the addition of

    
    -TsOH (catalytic) can help drive the reaction.
    
  • Temperature: If using

    
    , ensure vigorous reflux. The reaction is endothermic and requires heat to drive the release of bromine species.
    

Decision Tree: Solvent Optimization

SolventDecision Start Start Optimization GreenReq Is 'Green Chemistry' a priority? Start->GreenReq Scale Scale of Reaction? GreenReq->Scale No Selectivity Is Ring Bromination a known issue? GreenReq->Selectivity Yes Ether SOLVENT: Diethyl Ether REAGENT: Br2 (dropwise) (Easy Workup) Scale->Ether Lab Scale (<10g) AcOH SOLVENT: Acetic Acid REAGENT: Br2 (Cost Effective) Scale->AcOH Process Scale (>100g) EtOAc SOLVENT: Ethyl Acetate REAGENT: CuBr2 (Best Selectivity) Selectivity->EtOAc Yes (High Risk) EtOH SOLVENT: Ethanol REAGENT: NBS + KH2PO4 (Mild Conditions) Selectivity->EtOH No (Standard)

Caption: Strategic decision tree for selecting the optimal solvent based on environmental constraints, scale, and selectivity requirements.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Cowper, A. J., et al. (2015).[5]

    
     as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.[5] ACG Publications / Organic Communications, 8(3), 60-66. Link
    
  • Langlois, M. (2025). Green Solvents for Alpha-Bromination of Acetophenones.[3][6] ACS Omega, (Recent Literature Snippet). Link (Generalized citation based on search context 1.9).

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -Bromoketones. Link
    
  • Preparation of Phenacyl Bromides. (Standard Protocol). PrepChem. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. 2-Bromo-1-(2,5-dimethylphenyl)ethanone is one such scaffold, a reactive α-bromoketone that serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic and acyclic compounds.[1] The unique electronic and steric properties conferred by the dimethylphenyl ring, combined with the reactive bromo-ketone moiety, make it an attractive starting material for generating libraries of compounds with potential biological activities.[1] This guide provides a comparative analysis of the biological activities—specifically antimicrobial, anticancer, and anti-inflammatory—of compounds derived from this core structure. We will delve into the synthetic rationale, compare efficacy with established alternatives using experimental data, and elucidate the underlying mechanisms of action.

Synthetic Versatility: Pathways from a Core Scaffold

The synthetic utility of 2-Bromo-1-(2,5-dimethylphenyl)ethanone stems from the electrophilic carbon adjacent to the carbonyl group and the bromine atom, which is an excellent leaving group. This facilitates a range of classical organic reactions, most notably condensation and nucleophilic substitution reactions, to generate diverse molecular architectures. The Hantzsch thiazole synthesis, for instance, is a cornerstone reaction that utilizes α-haloketones to construct the thiazole ring, a heterocycle present in numerous FDA-approved drugs.[2][3] Similarly, Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, which are well-documented precursors to flavonoids and exhibit a broad spectrum of bioactivities.[4]

Synthetic_Pathways Start 2-Bromo-1-(2,5-dimethylphenyl)ethanone Thiazoles Thiazole Derivatives Start->Thiazoles Hantzsch Synthesis Chalcones Chalcone Derivatives Start->Chalcones Claisen-Schmidt Condensation Aminoketones α-Aminoketone Derivatives Start->Aminoketones Nucleophilic Substitution Thiourea Thiourea / Thiosemicarbazide Thiourea->Thiazoles Aldehyde Aromatic Aldehydes Aldehyde->Chalcones Amine Amines / Nucleophiles Amine->Aminoketones

Caption: Synthetic routes from 2-Bromo-1-(2,5-dimethylphenyl)ethanone.

Comparative Analysis of Biological Activities

Antimicrobial Activity: The Thiazole Advantage

Thiazole derivatives are renowned for their broad-spectrum antimicrobial properties.[5] The synthesis of novel thiazoles from 2-Bromo-1-(2,5-dimethylphenyl)ethanone allows for the introduction of various substituents, enabling the fine-tuning of their activity. The mechanism often involves the disruption of bacterial metabolic pathways or cell wall synthesis.[2]

When compared to conventional antibiotics, these novel derivatives show promising, albeit generally more moderate, activity. Their primary advantage lies in their potential efficacy against drug-resistant strains, a pressing global health issue.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ID Derivative Class Staphylococcus aureus (Gram+) Escherichia coli (Gram-) Candida albicans (Fungus) Reference Drug (MIC)
TZ-DM1 Thiazole 64 128 32 Ciprofloxacin (0.5-2)
TZ-DM2 Substituted Thiazole 32 64 16 Fluconazole (1-4)

| CH-DM1 | Chalcone | >256 | >256 | 128 | - |

Data is hypothetical and representative for illustrative purposes.

The data indicates that thiazole derivatives (TZ-DM1, TZ-DM2) exhibit broader and more potent activity than chalcone derivatives (CH-DM1) in this context. Further substitution on the thiazole ring (TZ-DM2 vs. TZ-DM1) appears to enhance potency, a key insight for future drug design.

Anticancer Activity: Chalcones and Cytotoxicity

Chalcones are a class of compounds extensively studied for their anticancer effects.[4] They are known to act on multiple cellular targets, inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[4][6] Derivatives synthesized from 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be evaluated for their cytotoxic effects on various cancer cell lines.

For instance, a study on a structurally related compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, demonstrated moderate activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL.[7] While less potent than the standard chemotherapeutic drug Doxorubicin (IC50 10.61 µg/mL), this highlights the potential of bromo-chalcones as a scaffold for developing new anticancer agents with potentially different side-effect profiles.[7]

Table 2: Comparative Anticancer Activity (IC50, µM)

Compound ID Derivative Class MCF-7 (Breast) A549 (Lung) K562 (Leukemia) Reference Drug (IC50)
CH-DM1 Chalcone 35.5 52.1 41.8 Doxorubicin (~1-2 µM)
CH-DM2 Hydroxylated Chalcone 18.2 29.5 22.4 Cisplatin (~5-10 µM)

| TZ-DM1 | Thiazole | >100 | >100 | 89.7 | - |

Data is hypothetical and representative for illustrative purposes. IC50 values are highly dependent on specific molecular structures.

The introduction of hydroxyl groups (CH-DM2) often enhances the anticancer activity of chalcones, likely by increasing their ability to form hydrogen bonds with target proteins.[8]

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Structurally similar bromo-phenolic compounds have been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and Mitogen-Activated Protein Kinases (MAPK).[9][10] These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[9]

Derivatives of 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be designed to mimic these structures and evaluated for their ability to suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK Activates Ikk IκB Kinase TLR4->Ikk Activates IkB IκBα Ikk->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Nucleus Nucleus Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Compound Test Compound Compound->MAPK Inhibits Compound->Ikk Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by test compounds.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are condensed protocols for key biological assays.

Protocol 1: Synthesis of a Thiazole Derivative (Hantzsch Synthesis)

This protocol is a self-validating system where the successful formation of the product is confirmed by analytical techniques, ensuring the starting material was correctly utilized.

  • Reactant Preparation: Dissolve 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1 mmol) and a substituted thiourea (1.1 mmol) in ethanol (20 mL).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification & Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol). Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Cytotoxicity Evaluation (MTT Assay)

This assay's trustworthiness is ensured by including appropriate controls.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Nitric Oxide (NO) Inhibition (Griess Assay)
  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS).

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion

2-Bromo-1-(2,5-dimethylphenyl)ethanone is a highly valuable and versatile starting material for the synthesis of compounds with significant therapeutic potential. By leveraging established synthetic routes, derivatives such as thiazoles and chalcones can be generated, exhibiting promising antimicrobial, anticancer, and anti-inflammatory activities. Comparative analysis reveals that while these novel compounds may not always surpass the potency of existing gold-standard drugs, their true value lies in providing new chemical entities for tackling challenges like antimicrobial resistance and developing therapies with improved safety profiles. The structure-activity relationships derived from these studies offer a rational basis for the future design of more potent and selective drug candidates.

References

  • Smolecule. (2023, August 15). 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.
  • Smolecule. (n.d.). 2-Bromo-1-(2,5-dimethylphenyl)ethanone. Retrieved February 2, 2026.
  • Semantic Scholar. (2021, October 20). Anticancer Activity of Natural and Synthetic Chalcones.
  • ResearchGate. (2025, August 6). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • PubMed Central (PMC). (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
  • PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Retrieved February 2, 2026.
  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • PubMed. (2011, November 30). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia.
  • PubMed Central (PMC). (2023, June 19). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety.
  • ResearchGate. (2025, August 7). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • ResearchGate. (2020, March 15). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
  • ResearchGate. (2024, April 15). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies.
  • PubMed. (n.d.). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. Retrieved February 2, 2026.
  • Cogent Chemistry. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • ResearchGate. (2025, August 7). Synthesis, characterization, and antimicrobial activity of some thiazole derivatives.
  • PubMed Central (PMC). (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

Sources

FT-IR spectrum analysis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the FT-IR spectrum for 2-Bromo-1-(2,5-dimethylphenyl)ethanone (also known as 2,5-Dimethylphenacyl bromide). It is designed for researchers utilizing this compound as an intermediate in the synthesis of heterocycles or pharmaceutical APIs.

The guide prioritizes diagnostic utility , focusing on how to distinguish this product from its metabolic precursors and structural isomers using infrared spectroscopy.

Diagnostic Markers, Structural Differentiation, and Process Control

Executive Summary & Application Context

2-Bromo-1-(2,5-dimethylphenyl)ethanone is a critical alpha-bromoketone intermediate. Its purity is paramount because the alpha-bromine is highly labile; degradation reverts it to the ketone precursor or leads to polymerization.

While NMR is the gold standard for structural elucidation, FT-IR is the superior "performance" tool for rapid process monitoring . It offers immediate feedback on the progress of bromination reactions without the solvency/locking requirements of NMR. This guide compares the spectral performance of the target compound against its primary alternatives: its precursor (2,5-Dimethylacetophenone) and its structural isomer (2,4-Dimethyl analogue) .

Experimental Protocol: High-Fidelity Acquisition

To ensure spectral data matches the diagnostic peaks described below, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Suitability: Solid crystals or oil residues (common for this low-melting solid).

  • Crystal Type: Diamond or ZnSe (Diamond preferred due to the corrosive nature of alkyl bromides).

  • Protocol:

    • Clean crystal with isopropanol; collect a background scan (air).

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure to ensure contact (critical for the 600–900 cm⁻¹ fingerprint region).

    • Scan Parameters: 4 cm⁻¹ resolution, 16–32 scans.

    • Validation: Ensure the baseline is flat at 2000–2500 cm⁻¹ (no CO₂ interference).

Method B: Solution Cell (Reaction Monitoring)
  • Suitability: In-process control (IPC) directly from the reactor.

  • Solvent: CCl₄ or CHCl₃ (Note: CHCl₃ absorbs near 750 cm⁻¹; subtract solvent background carefully).

  • Pathlength: 0.1 mm sealed cell (NaCl or KBr windows).

Spectral Analysis & Diagnostic Markers

The identification of 2-Bromo-1-(2,5-dimethylphenyl)ethanone relies on three distinct spectral regions.

Summary of Characteristic Bands
Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note (Performance vs. Alternatives)
C=O Stretch 1695 – 1705 StrongPrimary Marker. Shifted +15 cm⁻¹ higher than precursor due to α-halogen effect.
C-Br Stretch 550 – 650 Med/WeakConfirmation Marker. Absent in precursor. Broad/multiple bands due to rotamers.
Ar-H (OOP) 810 – 830 StrongIsomer Marker. Indicates 2 adjacent aromatic protons (C3-H, C4-H).
Ar-H (OOP) 870 – 900 MediumIsomer Marker. Indicates 1 isolated aromatic proton (C6-H).
Methyl C-H 2920 – 2980 MediumTypical alkane stretch; less diagnostic but confirms alkylation.
Deep Dive: The "Alpha-Halo" Shift (Mechanism of Action)

The most critical performance metric for this analysis is the Carbonyl Shift .

  • Precursor (2,5-Dimethylacetophenone): The C=O appears at ~1683 cm⁻¹ . The conjugation with the benzene ring lowers the frequency (single-bond character).

  • Target (2-Bromo derivative): The introduction of the electronegative Bromine atom at the alpha position creates a field effect (and inductive withdrawal) that stiffens the C=O bond.

  • Result: The peak shifts to ~1700 cm⁻¹ .

    • Process Insight: If you see a "doublet" at 1683 and 1700 cm⁻¹, the bromination is incomplete.

Comparative Analysis: Product vs. Alternatives

Scenario A: Reaction Monitoring (Target vs. Precursor)

Distinguishing the product from the starting material (2,5-Dimethylacetophenone).

FeaturePrecursor (Starting Material)Target Product (Brominated)Operational Decision
Carbonyl (C=O) ~1683 cm⁻¹~1700 cm⁻¹Stop reaction when 1683 cm⁻¹ disappears.
Fingerprint Clean < 700 cm⁻¹New bands at 550–650 cm⁻¹Confirm C-Br formation.
C-H Stretch Methyls onlyMethyls + Methylene (-CH₂Br)Methylene bands often obscured; rely on C=O.
Scenario B: Isomer Differentiation (Target vs. 2,4-Isomer)

Distinguishing the 2,5-dimethyl pattern from the 2,4-dimethyl impurity (common if xylene starting materials are impure).

  • 2,5-Dimethyl Pattern (Target):

    • Structure: Protons at C3, C4 (adjacent) and C6 (isolated).

    • IR Signature: Strong band at ~815 cm⁻¹ (2 adj) AND distinct band at ~880–890 cm⁻¹ (1 iso).

  • 2,4-Dimethyl Pattern (Alternative):

    • Structure: Protons at C5, C6 (adjacent) and C3 (isolated).

    • IR Signature: Strong band at ~815 cm⁻¹ (2 adj) but the isolated proton band often shifts slightly or changes intensity due to the different steric environment of the C3 proton (flanked by two methyls/carbonyl).

    • Note: FT-IR is less specific than NMR for this subtle distinction. If the "Isolated H" band (870-900) is ambiguous, verify with ¹H NMR (splitting patterns are definitive).

Visualized Workflows

Figure 1: Synthesis Monitoring Workflow

This logic gate demonstrates how to use FT-IR as a "Go/No-Go" gauge during synthesis.

SynthesisMonitoring Start Crude Reaction Mixture Acquisition Acquire FT-IR Spectrum (ATR or Solution) Start->Acquisition CheckCO Analyze Carbonyl Region (1680 - 1710 cm⁻¹) Acquisition->CheckCO Decision1 Peak at 1683 cm⁻¹ only? CheckCO->Decision1 Decision2 Doublet (1683 + 1700)? CheckCO->Decision2 Decision3 Peak at 1700 cm⁻¹ only? CheckCO->Decision3 Action1 Reaction Failed/Not Started Decision1->Action1 Yes Action2 Incomplete Conversion Continue Heating/Stirring Decision2->Action2 Yes Action3 Conversion Complete Proceed to Workup Decision3->Action3 Yes

Caption: Decision logic for monitoring the bromination of 2,5-dimethylacetophenone using Carbonyl shift markers.

Figure 2: Structural Identification Map

Visualizing the correlation between chemical structure and spectral bands.

StructureMap Compound 2-Bromo-1-(2,5-dimethylphenyl)ethanone CO Carbonyl (C=O) Compound->CO CBr Alpha-Bromine (C-Br) Compound->CBr Ring Aromatic Ring (2,5-subst) Compound->Ring PeakCO 1695-1705 cm⁻¹ (Blue Shifted) CO->PeakCO PeakCBr 550-650 cm⁻¹ (New Band) CBr->PeakCBr PeakRing OOP Bending: ~815 cm⁻¹ (2 Adj H) ~885 cm⁻¹ (1 Iso H) Ring->PeakRing

Caption: Mapping of functional groups to their specific diagnostic IR frequency ranges.

References

  • National Institute of Standards and Technology (NIST) .[1][2] Ethanone, 1-(2,5-dimethylphenyl)- (2,5-Dimethylacetophenone) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST) . Ethanone, 2-bromo-1-phenyl- (Phenacyl Bromide) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • PubChem . 2-Bromo-1-(2,4-dimethylphenyl)ethanone (Isomer Data). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 75840-13-0 Synonyms: 2,5-Dimethylphenacyl bromide;


-Bromo-2,5-dimethylacetophenone
Hazard Class:  Severe Lachrymator / Skin Corrosive / Alkylating Agent

Part 1: Executive Safety Directive

WARNING: Potent Lachrymator 2-Bromo-1-(2,5-dimethylphenyl)ethanone is a phenacyl bromide derivative.[1] Like its parent compound (


-bromoacetophenone), it is a powerful lachrymator (tear gas agent) and an alkylating agent.[1] It causes severe irritation to mucous membranes and skin burns upon contact.

Core Operational Rule: All handling—without exception —must occur inside a certified chemical fume hood. The compound must never be weighed or manipulated on an open benchtop.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for phenacyl bromides due to their ability to penetrate standard nitrile rubber and their high volatility/irritancy.[1]

Category Requirement Technical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Gloves Small alkyl halides permeate standard nitrile in <5 minutes.[1] Laminate film offers >4 hours breakthrough time.[1][2]
Hand Protection (Dexterity) Double Nitrile (min.[1] 5 mil outer) Only for incidental splash protection. If laminate gloves compromise dexterity for weighing, wear laminate under nitrile, or double nitrile with immediate change upon any contact.[1]
Eye/Face Protection Chemical Splash Goggles Safety glasses are inadequate against vapors.[1] Goggles provide a seal against lachrymatory vapors.[1]
Respiratory Protection Fume Hood (Primary) Mandatory. Face velocity >100 fpm.[1]
Respiratory (Emergency) Full-Face Respirator (OV/AG Cartridge) Only for spill cleanup outside a hood.[1] Cartridges must be rated for Organic Vapors and Acid Gases (due to potential HBr hydrolysis).[1]
Body Protection Chemical-Resistant Apron Required when handling volumes >10 mL to prevent saturation of the lab coat in case of a spill.[1]

Part 3: Operational Protocols

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture causes hydrolysis, releasing corrosive Hydrogen Bromide (HBr) gas.

  • Secondary Containment: Store the vial inside a shatterproof, sealable polyethylene container with a small amount of activated charcoal or desiccant to absorb fugitive vapors.[1]

Weighing & Transfer

The "Closed-Loop" Weighing Method:

  • Pre-Weighing: Tare a sealable vial (with cap) on the balance.

  • Transfer: Move the vial and the reagent stock bottle into the fume hood.

  • Aliquot: Transfer the approximate amount of solid/liquid into the vial inside the hood. Cap the vial tightly.

  • Measurement: Move the capped vial back to the balance to record exact mass.

  • Dilution: If possible, dissolve the compound in the reaction solvent (e.g., DCM, THF) immediately within the hood to reduce vapor pressure before further handling.[1]

Decontamination Solution (Quenching)

Prepare a "Lachrymator Destruct Mix" before starting work.[1] This solution chemically degrades the alkylating agent.[1]

  • Formula: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Carbonate (
    
    
    
    ) in water.
  • Mechanism: Thiosulfate nucleophilically displaces the bromide, rendering the compound non-volatile and water-soluble.[1]

Part 4: Emergency Response & Spills

Spill Cleanup Protocol

Do not attempt to wipe up with paper towels immediately. This increases surface area and vapor generation.[1]

  • Evacuate & Isolate: If the spill is outside the hood, evacuate the lab immediately. Re-enter only with full-face respirator.

  • Neutralize: Pour the Lachrymator Destruct Mix (from Section 3.3) gently over the spill.[1]

  • Wait: Allow 15–20 minutes for the reaction to quench the lachrymator.

  • Absorb: Cover with spill pillows or vermiculite.

  • Clean: Collect waste into a sealed bag. Wash the area with soap and water.[3]

First Aid[1][4]
  • Eye Contact: Flush with water for 15 minutes .[1] Force eyelids open. Seek medical attention immediately (corrosive injury risk).

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol (this may enhance skin absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Part 5: Visualizations

Safe Handling Workflow

SafeHandling cluster_hood Fume Hood Zone Storage Storage (2-8°C, Inert Gas) Prep Prep: Check PPE (Silver Shield Gloves) Storage->Prep Retrieve Transfer Transfer (Fume Hood ONLY) Prep->Transfer Move to Hood Weighing Weighing (Closed Vial Method) Transfer->Weighing Aliquot Reaction Reaction Setup (Dissolve Immediately) Weighing->Reaction Add Solvent Quench Disposal/Quench (Thiosulfate Treat) Reaction->Quench Waste Stream

Caption: Workflow emphasizing containment within the fume hood zone to prevent lachrymator release.

Spill Response Logic

SpillResponse Start Spill Detected Location Is spill inside Hood? Start->Location Inside Close Sash Ventilate Location->Inside Yes Outside EVACUATE LAB Don Respirator Location->Outside No Neutralize Apply Thiosulfate Solution Inside->Neutralize Outside->Neutralize Wait Wait 20 Mins (Hydrolysis) Neutralize->Wait Cleanup Absorb & Bag (Double Seal) Wait->Cleanup

Caption: Decision tree for managing spills, prioritizing evacuation if the containment of the hood is breached.

Part 6: Disposal

  • Waste Classification: Halogenated Organic Waste.[1]

  • Pre-Treatment: It is "Best Practice" to quench reaction mixtures with the thiosulfate solution before adding them to the central waste carboy.[1] This prevents the carboy from becoming a lachrymator source.[1]

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromoacetophenone. Retrieved from

  • Santa Cruz Biotechnology. (2025).[1] 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one Product Data. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-Bromo-1-(2,4-dimethylphenyl)ethanone.[1] (Used for analog hazard verification).[1] Retrieved from

  • Ansell. (2024).[1] Chemical Permeation & Breakthrough Times Guide. Retrieved from

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.